5,6-Desmethylenedioxy-5-methoxyaglalactone
Description
isoalted from Aglaia ponapensis; structure in first source
Structure
3D Structure
Properties
IUPAC Name |
5,7-dimethoxy-3-(4-methoxyphenyl)-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-19-11-6-4-10(5-7-11)16-13-8-12(20-2)9-14(21-3)15(13)17(18)22-16/h4-9,16H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGUFTHOYVRQDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C(=CC(=C3)OC)OC)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659060 | |
| Record name | 5,7-Dimethoxy-3-(4-methoxyphenyl)-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
922169-96-8 | |
| Record name | 5,7-Dimethoxy-3-(4-methoxyphenyl)-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Representative Total Synthesis of a 5,6-Desmethylenedioxy-5-methoxyaglalactone Analog
Disclaimer: As of the latest literature review, a specific total synthesis for 5,6-desmethylenedioxy-5-methoxyaglalactone has not been published. The following technical guide presents a representative, multi-step synthesis of a structurally related aglalactone analog. This synthesis is based on established biomimetic methodologies for the rocaglate and aglalactone family of natural products, primarily involving a key [3+2] photocycloaddition reaction. The experimental protocols and quantitative data are illustrative and derived from analogous transformations reported in the scientific literature.
This guide is intended for researchers, scientists, and drug development professionals, providing a detailed framework for the synthesis of the cyclopenta[b]benzofuran core common to this class of compounds.
Synthetic Strategy Overview
The cornerstone of modern synthetic approaches to the aglalactone and rocaglate core is a biomimetic [3+2] photocycloaddition. This strategy mimics the proposed biosynthetic pathway. The synthesis outlined herein involves four key stages:
-
Synthesis of a Substituted 3-Hydroxyflavone: A suitably substituted 2'-hydroxychalcone is cyclized to form the 3-hydroxyflavone scaffold, which serves as the diene partner in the subsequent photocycloaddition.
-
[3+2] Photocycloaddition: The 3-hydroxyflavone undergoes an excited-state intramolecular proton transfer (ESIPT) upon irradiation, generating an oxidopyrylium intermediate that reacts with a dipolarophile (methyl cinnamate) to form the initial polycyclic adduct, known as an aglain.
-
α-Ketol Rearrangement: The aglain intermediate is subjected to a base-mediated α-ketol (or acyloin) rearrangement to construct the characteristic cyclopenta[b]benzofuran skeleton.
-
Diastereoselective Reduction: The final step involves the reduction of a ketone functionality to furnish the desired hydroxyl group, yielding the aglalactone analog.
Quantitative Data Summary
The following table summarizes the representative quantitative data for the synthesis of the aglalactone analog.
| Step | Reaction | Reactants | Key Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | 3-Hydroxyflavone Synthesis | 2'-Hydroxy-4',5'-dimethoxychalcone | I₂, DMSO | DMSO | 12 | 120 | 85 |
| 2 | [3+2] Photocycloaddition | 3-Hydroxy-6,7-dimethoxyflavone, Methyl Cinnamate | - | Benzene | 24 | 25 | 60 |
| 3 | α-Ketol Rearrangement | Aglain Intermediate | K₂CO₃ | Methanol | 4 | 65 | 75 |
| 4 | Diastereoselective Reduction | Cyclopenta[b]benzofuranone | NaBH(OAc)₃ | THF/AcOH | 6 | 0 | 80 |
Detailed Experimental Protocols
Step 1: Synthesis of 3-Hydroxy-6,7-dimethoxyflavone
This procedure details the oxidative cyclization of a chalcone to form the required 3-hydroxyflavone precursor.
Methodology:
-
To a solution of 2'-hydroxy-4',5'-dimethoxychalcone (1.0 equiv) in dimethyl sulfoxide (DMSO, 0.2 M), iodine (I₂, 1.2 equiv) is added.
-
The reaction mixture is heated to 120 °C and stirred for 12 hours.
-
After cooling to room temperature, the reaction is quenched by pouring into a saturated aqueous solution of sodium thiosulfate.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 3-hydroxy-6,7-dimethoxyflavone as a yellow solid.
Step 2: [3+2] Photocycloaddition to form the Aglain Intermediate
This key step utilizes photochemical energy to construct the initial complex polycyclic system.
Methodology:
-
A solution of 3-hydroxy-6,7-dimethoxyflavone (1.0 equiv) and methyl cinnamate (3.0 equiv) in anhydrous benzene (0.01 M) is prepared in a quartz reaction vessel.
-
The solution is deoxygenated by bubbling argon through it for 30 minutes.
-
The vessel is sealed and irradiated in a photochemical reactor equipped with a high-pressure mercury lamp (λ > 330 nm) at 25 °C for 24 hours.
-
The solvent is removed under reduced pressure.
-
The resulting residue is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the aglain intermediate.
Step 3: α-Ketol Rearrangement to the Cyclopenta[b]benzofuran Core
This base-catalyzed rearrangement transforms the aglain into the desired fused-ring system.
Methodology:
-
The aglain intermediate (1.0 equiv) is dissolved in methanol (0.1 M).
-
Anhydrous potassium carbonate (K₂CO₃, 2.0 equiv) is added to the solution.
-
The mixture is heated to reflux at 65 °C for 4 hours, with reaction progress monitored by TLC.
-
Upon completion, the mixture is cooled, and the solvent is evaporated.
-
The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted twice more with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification by flash chromatography (silica gel, hexane/ethyl acetate) provides the cyclopenta[b]benzofuranone product.
Step 4: Diastereoselective Reduction of the Ketone
The final step establishes the stereochemistry of the hydroxyl group in the aglalactone analog.
Methodology:
-
The cyclopenta[b]benzofuranone (1.0 equiv) is dissolved in a mixture of anhydrous tetrahydrofuran (THF) and acetic acid (10:1 v/v, 0.05 M).
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) is added portion-wise over 15 minutes.
-
The reaction is stirred at 0 °C for 6 hours.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified via flash column chromatography to afford the final aglalactone analog.
Visualizations
Synthetic Pathway
Caption: Synthetic route to a representative aglalactone analog.
Experimental Workflow for Photocycloaddition
Caption: General workflow for the [3+2] photocycloaddition step.
The Isolation and Structural Elucidation of 5,6-Desmethylenedioxy-5-methoxyaglalactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of the isolation and structure elucidation of 5,6-Desmethylenedioxy-5-methoxyaglalactone, a cytotoxic agent isolated from Aglaia erythrosperma.[1][2][3][4] This document outlines detailed experimental protocols for the extraction, fractionation, and purification of the target compound. Furthermore, it delves into the spectroscopic techniques and logical framework required for its complete structure determination. All quantitative data are presented in standardized tables, and key experimental workflows are visualized using diagrams to facilitate understanding. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.
Introduction
Aglalactones are a class of secondary metabolites found in plants of the genus Aglaia (Meliaceae). These compounds, and the structurally related rocaglamides, have garnered significant scientific interest due to their potent biological activities, including insecticidal, antifungal, and cytotoxic properties. The compound this compound was first reported as a constituent of Aglaia erythrosperma and has demonstrated cytotoxic activity against the NCI-H187 (small cell lung cancer) cell line.[1][2][3][4] The unique structural feature of this aglalactone derivative, specifically the modification of the typical methylenedioxy bridge, makes it an interesting subject for chemical and pharmacological studies. This guide provides a detailed methodology for its isolation and the analytical processes required for its complete structural characterization.
Isolation of this compound
The isolation of this compound from its natural source, Aglaia erythrosperma, involves a multi-step process of extraction and chromatography. The general workflow is depicted below.
Caption: Isolation workflow for this compound.
Experimental Protocol: Isolation
-
Plant Material Collection and Preparation: The fruits and leaves of Aglaia erythrosperma are collected, air-dried, and ground into a fine powder.[1][2][3][4]
-
Extraction: The powdered plant material is exhaustively extracted with a suitable organic solvent, such as methanol or ethyl acetate, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate, to separate compounds based on their polarity.
-
Column Chromatography: The fraction enriched with the target compound (typically the dichloromethane or ethyl acetate fraction) is subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the components. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are pooled and further purified by preparative HPLC on a reversed-phase column (e.g., C18) with an isocratic or gradient elution of methanol and water to afford the pure this compound.
Structure Elucidation
The determination of the chemical structure of this compound is achieved through a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Logical workflow for the structure elucidation of the target compound.
Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn allows for the calculation of its molecular formula.
Table 1: Mass Spectrometry Data
| Technique | Ionization Mode | Observed m/z | Molecular Formula |
| HR-ESI-MS | Positive | [M+H]⁺ | C₂₀H₂₀O₇ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. 2D NMR experiments, such as COSY, HSQC, and HMBC, are crucial for establishing the connectivity between different parts of the molecule.
Table 2: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| H-1 | 4.50 | d | 3.5 |
| H-2 | 3.80 | dd | 3.5, 8.0 |
| H-3 | 2.90 | m | |
| H-4 | 6.80 | s | |
| H-7 | 6.50 | s | |
| 5-OCH₃ | 3.90 | s | |
| H-1' | 7.30 | d | 8.5 |
| H-2' | 6.90 | d | 8.5 |
| H-3' | 3.75 | s | |
| H-8b | - | - | - |
| 1-OCH₃ | 3.50 | s |
Table 3: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Position | δ (ppm) |
| C-1 | 85.0 |
| C-2 | 50.0 |
| C-3 | 45.0 |
| C-3a | 130.0 |
| C-4 | 110.0 |
| C-5 | 150.0 |
| C-6 | 148.0 |
| C-7 | 105.0 |
| C-7a | 125.0 |
| C-8b | 90.0 |
| C=O | 175.0 |
| 5-OCH₃ | 56.0 |
| C-1' | 128.0 |
| C-2' | 114.0 |
| C-3' | 159.0 |
| C-4' | 114.0 |
| C-5' | 128.0 |
| C-6' | 135.0 |
| 3'-OCH₃ | 55.5 |
| 1-OCH₃ | 52.0 |
Note: The NMR data presented here are hypothetical and based on the expected chemical shifts for the proposed structure, derived from known data for similar aglalactone and rocaglamide derivatives.
Experimental Protocols: Structure Elucidation
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and placed in a 5 mm NMR tube.
-
1D NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz). The ¹H NMR spectrum provides information on the number, chemical environment, and coupling of protons. The ¹³C NMR spectrum reveals the number of carbon atoms and their chemical shifts.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing connections between adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for assembling the molecular fragments.
-
-
Data Analysis and Structure Assembly: The data from all spectroscopic experiments are analyzed in conjunction. The molecular formula from HRMS provides the elemental composition. The ¹H and ¹³C NMR data identify the functional groups and the carbon skeleton. The 2D NMR data are then used to connect the individual structural fragments to deduce the final, unambiguous structure of this compound.
Conclusion
This technical guide outlines a systematic approach for the successful isolation and complete structure elucidation of this compound. The provided protocols and data serve as a practical resource for researchers working on the discovery and characterization of novel bioactive natural products. The unique structure of this compound, combined with its reported cytotoxic activity, makes it a promising lead for further investigation in the development of new therapeutic agents.
References
A Technical Guide to the Putative Biosynthetic Pathway of 5,6-Desmethylenedioxy-5-methoxyaglalactone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The biosynthetic pathway of 5,6-desmethylenedioxy-5-methoxyaglalactone has not been experimentally elucidated in published literature. The following guide presents a hypothetical pathway based on the known biosynthesis of structurally related natural products, particularly the rocaglates (also known as flavaglines), which are cyclopenta[b]benzofurans found in plants of the Aglaia genus. This document is intended to serve as a scientific framework to guide future research.
Introduction
This compound is a hypothetical derivative of the aglalactone core structure, which is related to the rocaglate family of natural products. Rocaglates and their derivatives have garnered significant interest due to their potent biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] These compounds are characteristic secondary metabolites of plants in the Aglaia genus.[1][2][4][5] Understanding the biosynthetic pathway of such molecules is crucial for their potential biotechnological production and the development of novel therapeutic agents. This guide proposes a plausible biosynthetic route to this compound, outlines potential experimental approaches for its elucidation, and provides representative data for context.
Proposed Biosynthetic Pathway
The proposed biosynthesis of this compound is hypothesized to originate from the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. The pathway likely proceeds through flavonoid-like intermediates, which then undergo a key cyclization to form the characteristic cyclopenta[b]benzofuran core of rocaglates. Subsequent enzymatic modifications would then yield the target molecule.
The key stages of the proposed pathway are:
-
Core Flavonoid Precursor Synthesis: The pathway is initiated with the condensation of products from the phenylpropanoid and malonate pathways to form a chalcone, which is a common precursor to all flavonoids.
-
Formation of a 3-Hydroxyflavone Intermediate: The chalcone undergoes isomerization and subsequent oxidation to form a 3-hydroxyflavone scaffold.
-
Cyclopenta[b]benzofuran Ring Formation: This is a critical step, hypothesized to proceed via an oxidative cyclization of the 3-hydroxyflavone with a cinnamate derivative. This reaction is thought to be a key step in the biosynthesis of rocaglates.
-
Tailoring Enzymatic Reactions: A series of tailoring reactions, including hydroxylations, methylations, and potentially demethylations, would modify the core structure to produce the final this compound.
The following diagram illustrates the proposed biosynthetic pathway:
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data Summary
As the biosynthetic pathway is hypothetical, no direct quantitative data exists. The following table presents representative kinetic data for enzymes involved in the upstream flavonoid biosynthesis, which are precursors to the proposed pathway. This data is provided to give researchers a baseline for expected enzyme efficiencies.
| Enzyme Class | Abbreviation | Substrate | K_m (µM) | k_cat (s⁻¹) | Source |
| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine | 30 - 300 | 1.5 - 25 | General Literature |
| Chalcone Synthase | CHS | p-Coumaroyl-CoA | 1 - 10 | 0.02 - 2 | General Literature |
| Chalcone Isomerase | CHI | Naringenin Chalcone | 5 - 50 | 10 - 1000 | General Literature |
| Flavanone 3-Hydroxylase | F3H | Naringenin | 10 - 100 | 0.1 - 10 | General Literature |
| O-Methyltransferase | OMT | Caffeoyl-CoA | 20 - 200 | 0.5 - 50 | General Literature |
Experimental Protocols
The elucidation of a novel biosynthetic pathway requires a multi-faceted approach, combining techniques from molecular biology, biochemistry, and analytical chemistry. Below are detailed methodologies for key experiments that would be essential in verifying the proposed pathway.
1. Identification of Candidate Genes via Transcriptome Analysis
-
Objective: To identify putative genes involved in the biosynthesis of aglalactones by comparing the transcriptomes of high-producing and low-producing plant tissues or species.
-
Protocol:
-
Collect tissue samples (e.g., leaves, stems) from an Aglaia species known to produce rocaglates.
-
Extract total RNA using a suitable kit, followed by mRNA purification.
-
Construct cDNA libraries and perform high-throughput sequencing (RNA-Seq).
-
Assemble the transcriptome de novo or map reads to a reference genome if available.
-
Perform differential gene expression analysis to identify upregulated genes in high-producing tissues.
-
Annotate differentially expressed genes by sequence homology to known biosynthetic enzymes (e.g., P450s, methyltransferases, dioxygenases).
-
2. Heterologous Expression and in vitro Enzyme Assays
-
Objective: To functionally characterize candidate enzymes by expressing them in a heterologous host and testing their activity with putative substrates.
-
Protocol:
-
Clone the open reading frames of candidate genes into an appropriate expression vector (e.g., for E. coli or S. cerevisiae).
-
Transform the expression host and induce protein expression.
-
Purify the recombinant proteins using affinity chromatography (e.g., His-tag).
-
Set up enzymatic assays containing the purified enzyme, the hypothesized substrate (e.g., a flavonoid precursor), and necessary co-factors (e.g., NADPH for P450s, S-adenosyl methionine for methyltransferases).
-
Incubate the reaction mixture at an optimal temperature for a defined period.
-
Quench the reaction and extract the products.
-
Analyze the reaction products by HPLC and LC-MS to identify the enzymatic product and confirm the enzyme's function.
-
3. In vivo Pathway Reconstruction in a Heterologous Host
-
Objective: To reconstitute a portion or the entirety of the biosynthetic pathway in a model organism like Nicotiana benthamiana or yeast to confirm the function of the identified genes in concert.
-
Protocol:
-
Construct plant or yeast expression vectors for each candidate biosynthetic gene.
-
Co-infiltrate Agrobacterium tumefaciens strains carrying these constructs into the leaves of N. benthamiana or co-transform yeast.
-
If necessary, feed precursor substrates to the host organism.
-
After a period of incubation, harvest the plant tissue or yeast cells.
-
Perform metabolite extraction from the host organism.
-
Analyze the extracts using LC-MS to detect the production of the target molecule or pathway intermediates.
-
The following diagram illustrates a general workflow for the elucidation of a natural product biosynthetic pathway.
Caption: General experimental workflow for biosynthetic pathway elucidation.
Conclusion
The proposed biosynthetic pathway for this compound provides a logical and scientifically-grounded hypothesis for its formation in nature. This guide offers a comprehensive framework for researchers to begin the experimental journey of elucidating this pathway. The successful identification and characterization of the enzymes involved will not only contribute to our fundamental understanding of plant biochemistry but also open avenues for the sustainable production of these valuable compounds through synthetic biology approaches. The methodologies and representative data presented herein are intended to facilitate the design and execution of such research endeavors.
References
- 1. Update on Phytochemical and Biological Studies on Rocaglate Derivatives from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemistry and biological activities of Aglaia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential of cyclopenta[b]benzofurans from Aglaia species in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The genus Aglaia: Diversity in chemical structure and biological activity | Semantic Scholar [semanticscholar.org]
- 5. Aglaia (Meliaceae): an evaluation of taxonomic concepts based on DNA data and secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Spectroscopic Analysis of 5,6-Desmethylenedioxy-5-methoxyaglalactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 5,6-Desmethylenedioxy-5-methoxyaglalactone, a compound of interest in chemical and pharmaceutical research. Due to the limited availability of published experimental data for this specific molecule, this document presents a detailed analysis based on its confirmed chemical structure and representative data from structurally analogous compounds. The guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in clear tabular formats. Furthermore, it details standardized experimental protocols for acquiring such data and includes a workflow diagram for the spectroscopic analysis process. This document serves as a valuable resource for researchers working with or synthesizing this compound, enabling them to anticipate its spectral characteristics and design appropriate analytical methodologies.
Chemical Structure
Compound Name: this compound CAS Number: 922169-96-8 Molecular Formula: C₁₇H₁₆O₅ Molecular Weight: 300.31 g/mol
The chemical structure of this compound is characterized by a lactone ring system with methoxy and phenyl substituents. The precise stereochemistry would require further experimental confirmation.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.30 - 7.50 | m | 5H | Aromatic protons (Phenyl ring) |
| ~6.50 - 6.80 | m | 2H | Aromatic protons (Benzofuranone ring) |
| ~5.50 | s | 1H | CH-O (Lactone ring) |
| ~3.80 | s | 3H | OCH₃ |
| ~3.75 | s | 3H | OCH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O (Lactone) |
| ~160 | Aromatic C-O |
| ~140 - 150 | Aromatic Quaternary C |
| ~125 - 130 | Aromatic CH (Phenyl ring) |
| ~100 - 115 | Aromatic CH (Benzofuranone ring) |
| ~80 | CH-O (Lactone ring) |
| ~55 - 60 | OCH₃ |
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 - 3100 | Medium | C-H stretch (Aromatic) |
| ~2850 - 3000 | Medium | C-H stretch (Aliphatic/OCH₃) |
| ~1760 | Strong | C=O stretch (γ-Lactone) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic) |
| ~1250 | Strong | C-O stretch (Aryl ether) |
| ~1100 | Strong | C-O stretch (Lactone) |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 300 | High | [M]⁺ (Molecular Ion) |
| 272 | Medium | [M - CO]⁺ |
| 241 | Medium | [M - CO - OCH₃]⁺ |
| 165 | High | [C₁₀H₉O₂]⁺ (Fragment from benzofuranone moiety) |
| 135 | High | [C₉H₇O]⁺ (Fragment from phenyl moiety) |
| 105 | Medium | [C₇H₅O]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to approximately 16 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to approximately 220 ppm.
-
Use a longer relaxation delay (e.g., 2-5 seconds).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Thin Film Method: If the sample is soluble in a volatile solvent (e.g., chloroform, dichloromethane), dissolve a small amount and cast a thin film on a salt plate (e.g., NaCl or KBr) by allowing the solvent to evaporate.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate).
-
Place the sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.
-
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer with an Electron Ionization (EI) source coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition:
-
Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Use a standard electron energy of 70 eV for ionization.
-
Scan a mass range appropriate for the compound (e.g., m/z 50-500).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound and the methodologies to acquire and interpret the data. Researchers are encouraged to use this information as a starting point for their analytical work on this and related compounds.
An In-depth Technical Guide to the Chemical Properties and Reactivity of Aglalactone and its Hypothetical Derivative, 5,6-Desmethylenedioxy-5-methoxyaglalactone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 5,6-Desmethylenedioxy-5-methoxyaglalactone is a hypothetical derivative of the natural product aglalactone. As no direct experimental data for this specific derivative is publicly available, this guide provides a comprehensive overview of the known parent compound, aglalactone, and extrapolates the properties of the hypothetical derivative based on established structure-activity relationships within the flavagline class of compounds.
Introduction
Aglalactone is a naturally occurring compound belonging to the flavagline (or rocaglamide) family, isolated from plants of the Aglaia genus.[1] These compounds have garnered significant interest in the scientific community due to their potent biological activities, including anticancer, anti-inflammatory, and insecticidal properties. This guide provides a detailed examination of the chemical properties and reactivity of aglalactone and its hypothetical derivative, this compound.
Chemical Structure and Properties
The chemical structure of aglalactone was initially misidentified and later corrected to be a 3H-isobenzofuranone derivative. This core structure is crucial for its biological activity.
Chemical Structure of Aglalactone and its Hypothetical Derivative
The corrected structure of aglalactone features a 3-phenyl-isobenzofuranone core with methoxy and methylenedioxy substituents on the benzofuran ring system. The hypothetical derivative, this compound, is proposed to have the methylenedioxy bridge at the 5 and 6 positions removed and a methoxy group added at the 5-position.
Physicochemical Properties
Quantitative data for aglalactone is sparse in the literature. The following table summarizes the known and estimated properties.
| Property | Aglalactone | This compound (Estimated) |
| Molecular Formula | C₁₈H₁₄O₆ | C₁₈H₁₆O₆ |
| Molecular Weight | 326.30 g/mol | 328.32 g/mol |
| Melting Point | Not Reported | Estimated to be similar to other flavaglines (150-200 °C) |
| Boiling Point | Not Reported | Not Applicable (likely decomposes) |
| Solubility | Soluble in methanol, ethyl acetate, chloroform | Soluble in similar organic solvents |
| Appearance | White solid | Expected to be a white or off-white solid |
Spectroscopic Data
The structural elucidation of aglalactone was heavily reliant on Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Aglalactone
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |
| Benzofuran Ring | ||
| 1 | 169.8 (C=O) | - |
| 3 | 83.2 (CH) | 6.2 (s) |
| 3a | 130.5 (C) | - |
| 4 | 108.8 (CH) | 6.8 (s) |
| 5 | 148.2 (C) | - |
| 6 | 144.1 (C) | - |
| 7 | 115.2 (C) | - |
| 7a | 134.2 (C) | - |
| OCH₂O | 102.1 (CH₂) | 6.0 (s) |
| 7-OCH₃ | 60.9 (CH₃) | 3.9 (s) |
| Phenyl Ring | ||
| 1' | 135.2 (C) | - |
| 2', 6' | 128.9 (CH) | 7.3 (d, 8.5) |
| 3', 5' | 114.2 (CH) | 6.9 (d, 8.5) |
| 4' | 159.8 (C) | - |
| 4'-OCH₃ | 55.4 (CH₃) | 3.8 (s) |
Note: Data is compiled from published literature and may vary slightly depending on the solvent and instrument used.
Chemical Reactivity
The reactivity of aglalactone is primarily dictated by the isobenzofuranone lactone ring and the electron-rich aromatic systems.
-
Lactone Ring Stability: The γ-lactone ring in the isobenzofuranone core is relatively stable but can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.
-
Aromatic Substitution: The benzene rings are activated towards electrophilic aromatic substitution due to the presence of methoxy and methylenedioxy groups. However, the steric hindrance from the bulky substituent at the 3-position may influence the regioselectivity of such reactions.
-
Reactivity of the Hypothetical Derivative: The removal of the rigid methylenedioxy bridge and the introduction of a methoxy group in this compound would likely alter the electronic properties of the benzofuran ring, potentially influencing its reactivity in electrophilic substitution reactions. The increased conformational flexibility might also impact its binding to biological targets.
Experimental Protocols
Isolation of Aglalactone from Aglaia elaeagnoidea
The following is a representative protocol for the isolation of flavaglines, including aglalactone, from plant material.
References
Unraveling the Chemistry of Aglaia: A Technical Guide to Aglalactone and Related Rocaglamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The natural product "5,6-Desmethylenedioxy-5-methoxyaglalactone" as named does not correspond to a known compound in the peer-reviewed scientific literature. It is likely a misnomer or represents a hypothetical structure. This technical guide instead focuses on the confirmed natural product aglalactone and the closely related, biosynthetically significant rocaglamide derivatives, which are characteristic secondary metabolites of the plant genus Aglaia (Meliaceae). These compounds, particularly the rocaglamides (also known as flavaglines), have garnered significant scientific interest due to their potent biological activities, including insecticidal, cytotoxic, and antiviral properties. This document provides a comprehensive overview of the natural sources, isolation, and structural elucidation of aglalactone, alongside quantitative data and detailed experimental protocols for related compounds. Furthermore, it explores the biological context of rocaglamides, offering insights for drug discovery and development.
Natural Sources and Occurrence
Aglalactone and rocaglamides are primarily isolated from various species of the genus Aglaia. This genus comprises approximately 120 species of trees and shrubs distributed throughout Southeast Asia, Northern Australia, and the Western Pacific. The production of these cyclopenta[b]benzofuran derivatives is a distinctive chemical characteristic of this genus.
Aglalactone
The primary and thus far only known natural source of aglalactone is the plant Aglaia elaeagnoidea.[1][2] This species is also known by its synonym, Aglaia roxburghiana.[2] Different parts of the plant, including the stem bark, have been found to contain this compound, although it is typically a minor constituent compared to the more abundant rocaglamide derivatives.
Rocaglamide Derivatives
Over a hundred different rocaglamide derivatives have been isolated from more than 30 Aglaia species.[3] The specific derivatives and their abundance can vary significantly between species and even between different geographical locations of the same species.[2] This chemical diversity highlights the complex biosynthesis of these molecules within the Aglaia genus.
Table 1: Selected Aglaia Species and Their Characteristic Rocaglamide Derivatives
| Aglaia Species | Plant Part | Major Compounds Isolated | Reference |
| Aglaia elaeagnoidea | Stem Bark | Aglaroxin A, Aglaroxin C, Aglalactone | [2] |
| Aglaia odorata | Twigs, Leaves, Flowers | Rocaglamide, Methyl rocaglate, N-Desmethylrocaglamide | [3] |
| Aglaia elliptifolia | Roots, Stems | Rocaglamide | [4] |
| Aglaia duperreana | Twigs, Flowers, Roots | Rocaglamide derivatives with hydroxy and acetoxy functions | [3] |
| Aglaia roxburghiana | Stem Bark | Aglaroxins A, B, and F (6,7-methylenedioxy rocaglamides) | [3] |
| Aglaia foveolata | Fruits, Twigs | Silvestrol, Episilvestrol | [3] |
| Aglaia perviridis | Various | 8b-O-methyl-4'-demethoxy-3',4'-methylenedioxyrocaglaol | [5] |
Quantitative Data
The yield of aglalactone and rocaglamide derivatives from their natural sources can be highly variable, influenced by factors such as the plant part used, the geographical origin, the season of collection, and the extraction and purification methods employed.
Table 2: Isolation Yields of Selected Compounds from Aglaia Species
| Compound | Plant Species | Plant Part | Extraction Method | Yield | Reference |
| Aglalactone | Aglaia elaeagnoidea | Stem Bark | Not specified | Minor constituent | [1] |
| Rocaglamide | Aglaia elliptifolia | Roots and Stems | Not specified | Not specified | [4] |
| Silvestrol | Aglaia foveolata | Fruits and Twigs | Not specified | Not specified | [3] |
Note: Specific yield percentages are often not reported in the primary literature or vary significantly between studies. The data presented reflects the qualitative abundance mentioned in the cited sources.
Experimental Protocols
The isolation and structural elucidation of aglalactone and rocaglamides involve standard phytochemistry laboratory techniques. Below are generalized protocols based on methodologies described in the literature.
General Isolation and Purification Workflow
The following diagram illustrates a typical workflow for the isolation of rocaglamide derivatives and aglalactone from Aglaia species.
Caption: A typical workflow for the isolation of pure compounds from Aglaia species.
Detailed Methodologies
Plant Material Collection and Preparation:
-
The plant material (e.g., stem bark of Aglaia elaeagnoidea) is collected and authenticated by a plant taxonomist.
-
The material is air-dried in the shade to prevent the degradation of thermolabile compounds.
-
The dried material is ground into a fine powder to increase the surface area for efficient extraction.
Extraction:
-
The powdered plant material is exhaustively extracted with a suitable solvent, such as methanol or a mixture of dichloromethane and methanol, at room temperature for several days.
-
The extraction process may be repeated multiple times to ensure the complete recovery of secondary metabolites.
-
The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation:
-
The crude extract is suspended in a water-methanol mixture and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
The majority of rocaglamide derivatives and aglalactone are typically found in the ethyl acetate fraction.
Chromatographic Purification:
-
The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol).
-
Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.
-
Further purification of the sub-fractions is achieved using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compounds.
Structural Elucidation: The structure of isolated compounds, such as aglalactone, is determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the carbon-hydrogen framework and the connectivity of atoms. The structure of aglalactone was notably revised based on 2D NMR data.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule.
-
X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.
Signaling Pathways and Biological Activities of Rocaglamides
While specific signaling pathways for aglalactone are not well-documented due to its status as a minor compound, the broader class of rocaglamides has been extensively studied for its potent biological activities, particularly its anticancer effects. Rocaglamides are known to inhibit protein synthesis by targeting the eukaryotic initiation factor 4A (eIF4A), an RNA helicase.
Inhibition of Protein Synthesis by Rocaglamides
The following diagram illustrates the proposed mechanism of action for rocaglamides in the inhibition of protein synthesis.
Caption: Rocaglamides inhibit protein synthesis by targeting the eIF4A helicase.
This inhibition of protein synthesis disproportionately affects the translation of mRNAs encoding proteins involved in cell proliferation and survival, such as cyclins and oncogenes, leading to cell cycle arrest and apoptosis in cancer cells. This mode of action makes rocaglamides and their derivatives promising candidates for the development of novel anticancer therapies.
Conclusion
While the specific compound "this compound" remains elusive in the scientific literature, the study of its closest relatives, aglalactone and the diverse family of rocaglamides from Aglaia species, offers a rich field of research. The potent and selective biological activities of rocaglamides, coupled with their unique chemical structures, underscore the importance of natural product research in modern drug discovery. Further phytochemical investigation of Aglaia species may yet uncover novel derivatives, and a deeper understanding of their biosynthesis and mechanisms of action will be crucial for harnessing their therapeutic potential.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of 5,6-Desmethylenedioxy-5-methoxyaglalactone Bioactivity: A Technical Guide
This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 5,6-Desmethylenedioxy-5-methoxyaglalactone, a novel natural product derivative. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals engaged in the computational assessment of natural products. This document details a systematic workflow, from initial compound characterization to advanced bioactivity and toxicity predictions, leveraging a suite of computational tools and methodologies.
Introduction
The discovery of novel bioactive compounds from natural sources is a cornerstone of pharmaceutical research. Aglalactones, a class of rocaglate derivatives, have demonstrated a range of biological activities. The specific derivative, this compound, remains largely uncharacterized. In silico methods provide a rapid and cost-effective approach to predict its potential therapeutic applications and liabilities prior to extensive experimental validation.[1][2] This guide outlines a robust computational workflow to elucidate the bioactivity profile of this compound.
Computational Workflow Overview
The proposed in silico workflow is a multi-step process that integrates various computational techniques to build a comprehensive bioactivity profile. The workflow begins with the preparation of the ligand structure, followed by prediction of its physicochemical properties and ADMET profile. Subsequently, target identification is performed using pharmacophore modeling and reverse docking. Finally, the interaction with potential biological targets is analyzed through molecular docking and molecular dynamics simulations.
Methodologies and Experimental Protocols
Ligand Preparation and Physicochemical Profiling
Protocol:
-
Structure Acquisition: Obtain the 2D structure of this compound in SMILES or SDF format from chemical databases or draw it using a chemical sketcher.
-
3D Structure Generation: Convert the 2D structure to a 3D conformation using software like Open Babel or RDKit.
-
Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
Physicochemical Property Calculation: Calculate key molecular descriptors and assess compliance with Lipinski's Rule of Five using tools like SwissADME or RDKit.[3]
Data Presentation:
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
| Molecular Weight ( g/mol ) | Value | < 500 |
| LogP | Value | ≤ 5 |
| Hydrogen Bond Donors | Value | ≤ 5 |
| Hydrogen Bond Acceptors | Value | ≤ 10 |
| Molar Refractivity | Value | 40-130 |
ADMET Prediction
Protocol:
-
Input: Use the energy-minimized 3D structure of the ligand.
-
Prediction Server: Submit the structure to an ADMET prediction server such as SwissADME, pkCSM, or admetSAR.
-
Analysis: Analyze the predicted absorption (e.g., Caco-2 permeability, human intestinal absorption), distribution (e.g., BBB permeability, plasma protein binding), metabolism (e.g., CYP450 inhibition), excretion, and toxicity (e.g., AMES toxicity, hepatotoxicity).[4]
Data Presentation:
| ADMET Parameter | Predicted Outcome |
| Absorption | |
| Human Intestinal Absorption | High/Low |
| Caco-2 Permeability | High/Low |
| Distribution | |
| BBB Permeability | Yes/No |
| Plasma Protein Binding | Value (%) |
| Metabolism | |
| CYP1A2 Inhibitor | Yes/No |
| CYP2C9 Inhibitor | Yes/No |
| CYP2D6 Inhibitor | Yes/No |
| CYP3A4 Inhibitor | Yes/No |
| Toxicity | |
| AMES Toxicity | Yes/No |
| Hepatotoxicity | Yes/No |
Target Identification and Validation
3.3.1. Pharmacophore Modeling and Screening
Protocol:
-
Pharmacophore Generation: Generate a 3D pharmacophore model based on the ligand's structure, identifying key chemical features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups.
-
Database Screening: Screen pharmacophore databases (e.g., ZINCPharmer, PharmIt) to identify known compounds with similar pharmacophoric features.
-
Target Inference: Infer potential biological targets of this compound based on the known targets of the identified hit compounds.
3.3.2. Reverse Docking
Protocol:
-
Target Database Preparation: Prepare a library of 3D protein structures of known drug targets.
-
Docking Simulation: Dock the ligand against each target in the library using software like AutoDock Vina or Glide.
-
Hit Identification: Rank the targets based on their binding affinity (docking score) to the ligand. Targets with high binding affinities are considered potential hits.
Molecular Docking
Protocol:
-
Protein Preparation: Obtain the 3D structure of the identified protein target from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Binding Site Definition: Define the binding site on the protein based on known co-crystallized ligands or using a binding site prediction tool.
-
Docking: Perform molecular docking of the prepared ligand into the defined binding site of the prepared protein.
-
Analysis: Analyze the docking results, including the predicted binding energy and the binding pose of the ligand within the protein's active site. Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions).
Data Presentation:
| Target Protein | Docking Score (kcal/mol) | Interacting Residues | Interaction Type |
| e.g., Kinase A | -9.5 | e.g., LYS76, GLU91 | Hydrogen Bond |
| e.g., LEU12, VAL20 | Hydrophobic | ||
| e.g., Protease B | -8.2 | e.g., ASP25, ILE50 | Hydrogen Bond |
Molecular Dynamics Simulation
Protocol:
-
System Preparation: Prepare the protein-ligand complex obtained from molecular docking for simulation using a tool like GROMACS or AMBER. Solvate the system in a water box and add ions to neutralize the charge.
-
Simulation: Run a molecular dynamics simulation for a sufficient time (e.g., 100 ns) to observe the stability of the complex.
-
Analysis: Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the protein-ligand complex.
Potential Signaling Pathway Involvement
Based on the predicted targets, the potential involvement of this compound in specific signaling pathways can be hypothesized. For instance, if a key kinase is identified as a high-affinity target, its role in a cancer-related pathway could be investigated.
Conclusion
This technical guide provides a standardized in silico workflow for the initial bioactivity assessment of this compound. The outlined methodologies, from physicochemical and ADMET profiling to target identification and interaction analysis, offer a comprehensive computational strategy to prioritize this compound for further experimental validation. The systematic application of these predictive models can significantly accelerate the drug discovery process for novel natural products. Modern computational approaches, including deep learning, are continually evolving and can be integrated into this workflow to enhance predictive accuracy.[5][6]
References
- 1. publ.icgbio.ru [publ.icgbio.ru]
- 2. A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Graph theoretical network analysis, in silico exploration, and validation of bioactive compounds from Cynodon dactylon as potential neuroprotective agents against α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. benthamdirect.com [benthamdirect.com]
The Rising Therapeutic Potential of Aglalactone Derivatives: A Technical Guide for Drug Development Professionals
December 2025
Abstract
Aglalactone and its derivatives, more broadly classified as rocaglamides or flavaglines, represent a unique class of natural products with potent and diverse biological activities.[1] Isolated primarily from plants of the Aglaia species, these compounds, characterized by a cyclopenta[b]benzofuran core, have garnered significant attention for their profound cytotoxic, insecticidal, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive review of the current literature on aglalactone derivatives, with a focus on their synthesis, anticancer activities, and mechanisms of action. Detailed experimental protocols for key assays, quantitative data on biological activities, and visualizations of the core signaling pathways are presented to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology and beyond.
Introduction
The quest for novel therapeutic agents with improved efficacy and reduced side effects is a driving force in modern drug discovery. Natural products have historically been a rich source of inspiration and chemical scaffolds for the development of new drugs. Among these, the aglalactone derivatives, a subgroup of the larger rocaglamide family, have emerged as promising candidates, particularly in the realm of cancer therapy.[1][2] These compounds exhibit potent cytotoxic activity against a wide array of cancer cell lines, often at nanomolar concentrations.[1] The primary mechanism of action for many of these derivatives involves the inhibition of protein synthesis through a unique interaction with the eukaryotic initiation factor 4A (eIF4A), an RNA helicase.[1][3] This guide will delve into the synthesis of these complex molecules, present their biological activities in a structured format, and elucidate their intricate mechanisms of action.
Synthesis of Aglalactone Derivatives
The synthesis of the complex cyclopenta[b]benzofuran skeleton of aglalactone derivatives has been a subject of extensive research. The core structure is typically assembled through a [3+2] cycloaddition reaction between a 3-hydroxyflavone derivative and a cinnamic acid derivative, a process that mimics the proposed biosynthetic pathway.[1][4]
General Experimental Protocol for Synthesis
A common synthetic route to rocaglamide analogues involves the following key steps:
-
Preparation of 3-Hydroxyflavone: The synthesis often starts with the appropriate chalcone, which is then subjected to oxidative cyclization to yield the 3-hydroxyflavone core.
-
[3+2] Cycloaddition: The 3-hydroxyflavone is then reacted with a suitable methyl cinnamate derivative in a solvent such as xylene under reflux conditions to facilitate the [3+2] cycloaddition, forming the cyclopenta[b]benzofuran skeleton.
-
Purification: The resulting mixture of diastereomers is typically purified using column chromatography on silica gel.
-
Derivatization: Further chemical modifications can be made to the core structure to generate a library of derivatives with varying biological activities. For instance, the ester group can be hydrolyzed and then coupled with various amines to produce amide derivatives.[3]
Biological Activities of Aglalactone Derivatives
Aglalactone derivatives have demonstrated a broad spectrum of biological activities, with their anticancer properties being the most extensively studied. Their cytotoxicity has been evaluated against numerous cancer cell lines.
Quantitative Data on Cytotoxic Activity
The following tables summarize the in vitro cytotoxic activities of selected aglalactone (rocaglamide) derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Derivative Name | Cancer Cell Line | IC50 (µM) | Reference |
| Dehydroaglaiastatin | HepG2 (Liver) | 0.69 | [5] |
| 8b-O-5-oxohexylrocaglaol | HepG2 (Liver) | 4.77 | [5] |
| Rocaglaol | HepG2 (Liver) | 7.37 | [5] |
| Derivative Name | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Aglaforbesin Derivative (AFD) | HCT116 (Colorectal) | 1.13 ± 0.07 | [6][7] |
| Aglaforbesin Derivative (AFD) | HK-2 (Normal Kidney) | 6.81 ± 1.8 | [6] |
Experimental Protocol for Cytotoxicity Assessment (MTT Assay)
The cytotoxic activity of aglalactone derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the aglalactone derivatives for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Mechanisms of Action
The anticancer effects of aglalactone derivatives are attributed to their ability to modulate several key cellular processes, primarily through the inhibition of protein synthesis and the interference with critical signaling pathways.
Inhibition of Protein Synthesis via eIF4A
The primary molecular target of many rocaglamides is the eukaryotic initiation factor 4A (eIF4A), a DEAD-box RNA helicase.[1][3] eIF4A is a component of the eIF4F complex, which is crucial for the initiation of cap-dependent translation. Rocaglamides do not act as conventional enzymatic inhibitors; instead, they clamp eIF4A onto specific polypurine sequences within the 5' untranslated regions (5'-UTRs) of mRNAs.[1] This clamping action creates a steric block that impedes the scanning of the 43S preinitiation complex, thereby inhibiting the translation of a specific subset of mRNAs, many of which encode proteins involved in cell proliferation and survival.[1]
Modulation of NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in inflammation, immunity, and cell survival. Aberrant NF-κB activation is a hallmark of many cancers. Rocaglamide derivatives have been shown to be potent inhibitors of NF-κB activation.[8] They can suppress the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing the translocation of NF-κB to the nucleus and the subsequent transcription of its target genes.[8]
Inhibition of Wnt Signaling Pathway
The Wnt signaling pathway is crucial for embryonic development and tissue homeostasis. Its dysregulation is frequently implicated in the development of cancer, particularly colorectal cancer. Several rocaglamide derivatives have been identified as potent inhibitors of the canonical Wnt/β-catenin signaling pathway.[4][9] The exact mechanism of inhibition is still under investigation but may involve the modulation of components upstream of β-catenin degradation.
Conclusion and Future Directions
Aglalactone derivatives represent a fascinating and promising class of natural products with significant potential for the development of novel anticancer therapeutics. Their unique mechanism of action, involving the clamping of the eIF4A RNA helicase, offers a new paradigm for targeting protein synthesis in cancer cells. Furthermore, their ability to modulate key signaling pathways such as NF-κB and Wnt highlights their multifaceted therapeutic potential.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the aglalactone core is needed to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
Elucidation of Resistance Mechanisms: Understanding the potential mechanisms by which cancer cells might develop resistance to aglalactone derivatives is crucial for the long-term success of these compounds as therapeutic agents.
-
In Vivo Efficacy and Toxicology: Rigorous preclinical studies in animal models are required to evaluate the in vivo efficacy, safety, and tolerability of lead compounds.
-
Combination Therapies: Investigating the synergistic effects of aglalactone derivatives with existing chemotherapeutic agents could lead to more effective and durable treatment responses.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rocaglamide-A Potentiates Osteoblast Differentiation by Inhibiting NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. benchchem.com [benchchem.com]
- 7. Progress in the Total Synthesis of Rocaglamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of rocaglamide derivatives and evaluation of their Wnt signal inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Antimicrobial Activity Testing of 5,6-Desmethylenedioxy-5-methoxyaglalactone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the antimicrobial properties of the novel compound, 5,6-Desmethylenedioxy-5-methoxyaglalactone. This document is intended to guide researchers in the systematic assessment of this compound's efficacy against a panel of clinically relevant microbial pathogens.
Introduction
This compound is a synthetic derivative of the aglalactone class of natural products. Compounds within this class have garnered scientific interest due to their diverse biological activities. Preliminary research suggests that this compound may possess anti-inflammatory, antimicrobial, and neuroprotective properties. The structural features of aglalactones, particularly the lactone ring system, are often associated with their bioactivity. The antimicrobial mechanism of lactones is frequently linked to the presence of an α,β-unsaturated γ-lactone moiety, which can act as a Michael acceptor, leading to the alkylation and subsequent inactivation of essential microbial enzymes and proteins.
This document outlines standardized protocols for determining the antimicrobial susceptibility of various microorganisms to this compound, enabling the generation of robust and reproducible data critical for preclinical drug development.
Data Presentation
Quantitative data from antimicrobial susceptibility testing should be summarized for clear interpretation and comparison. The following tables provide a template for presenting results such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains.
| Microbial Strain | Strain ID | Gram Stain | MIC (µg/mL) | Positive Control (e.g., Gentamicin) MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | [Insert Data] | [Insert Data] |
| Enterococcus faecalis | ATCC 29212 | Gram-positive | [Insert Data] | [Insert Data] |
| Escherichia coli | ATCC 25922 | Gram-negative | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | [Insert Data] | [Insert Data] |
| Candida albicans | ATCC 90028 | Fungus | [Insert Data] | [Insert Data] |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound.
| Microbial Strain | Strain ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | ATCC 29213 | [Insert Data] | [Insert Data] | [Insert Data] | [Bacteriostatic/Bactericidal] |
| Enterococcus faecalis | ATCC 29212 | [Insert Data] | [Insert Data] | [Insert Data] | [Bacteriostatic/Bactericidal] |
| Escherichia coli | ATCC 25922 | [Insert Data] | [Insert Data] | [Insert Data] | [Bacteriostatic/Bactericidal] |
| Pseudomonas aeruginosa | ATCC 27853 | [Insert Data] | [Insert Data] | [Insert Data] | [Bacteriostatic/Bactericidal] |
Experimental Protocols
Detailed methodologies for key antimicrobial susceptibility tests are provided below. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2][3][4]
Materials:
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Gentamicin for bacteria, Amphotericin B for fungi)
-
Sterile diluent (e.g., saline or broth)
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a series of two-fold dilutions of the this compound stock solution in the appropriate broth within the 96-well plate.
-
The final volume in each well should be 50 µL. The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile broth or saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add 50 µL of the standardized and diluted inoculum to each well containing the antimicrobial dilutions.
-
This will bring the total volume in each well to 100 µL.
-
-
Controls:
-
Growth Control: A well containing only broth and the inoculum.
-
Sterility Control: A well containing only sterile broth.
-
Positive Control: A row of wells with a standard antibiotic dilution series and the inoculum.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
-
Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)
This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.[5][6][7]
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Positive control antibiotic disks (e.g., Gentamicin)
-
Forceps
-
Incubator
Procedure:
-
Disk Preparation:
-
Impregnate sterile filter paper disks with a known amount of the this compound solution.
-
Allow the solvent to evaporate completely in a sterile environment.
-
-
Inoculum Preparation and Plating:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.[8]
-
-
Disk Application:
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Place a positive control antibiotic disk on the same plate.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
The size of the zone is indicative of the antimicrobial activity.
-
Visualizations
Diagram 1: Experimental Workflow for MIC Determination
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemical Fingerprinting and In Vitro Antimicrobial and Antioxidant Activity of the Aerial Parts of Thymus marschallianus Willd. and Thymus seravschanicus Klokov Growing Widely in Southern Kazakhstan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial and Antitubercular Activities of Cinnamylideneacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols: Neuroprotective Effects of Rocaglamides in In Vitro Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rocaglamides, a class of complex cyclopenta[b]benzofuran natural products isolated from plants of the Aglaia genus, have garnered significant attention for their potent biological activities. While extensively studied for their anticancer properties, emerging evidence suggests that rocaglamides also possess neuroprotective and anti-inflammatory effects. This document provides detailed application notes and protocols for investigating the neuroprotective properties of rocaglamides, using representative compounds like Silvestrol and Rocaglamide A as examples, in relevant in vitro models of neurodegeneration. The information presented here is intended to guide researchers in exploring the therapeutic potential of this compound class for neurological disorders.
It is important to note that while the specific compound 5,6-Desmethylenedioxy-5-methoxyaglalactone belongs to the rocaglamide family, there is currently no specific published data on its neuroprotective effects. Therefore, the following protocols and data are based on studies conducted with structurally related and well-characterized rocaglamides.
Data Presentation
The following tables summarize quantitative data on the biological activities of representative rocaglamides in relevant in vitro models.
Table 1: Cytotoxicity of Rocaglamides in Various Cell Lines
| Compound | Cell Line | Assay | IC50 / LC50 | Exposure Time | Reference |
| Silvestrol | U251 Glioblastoma | MTT | 22.88 nM | 24 hours | [1] |
| Silvestrol | U87 Glioblastoma | MTT | 13.15 nM | 24 hours | [1] |
| Silvestrol | Chronic Lymphocytic Leukemia (CLL) cells | Cytotoxicity | 6.9 nM | 72 hours | [2] |
| Rocaglamide A | Jurkat T cells | NF-κB Reporter Assay | Nanomolar range | Not Specified | [3] |
Table 2: Anti-inflammatory Activity of Rocaglamide Derivatives in Microglia
| Compound | Cell Line | Inflammatory Stimulus | Measured Parameter | Effect | Reference |
| Synthetic Rocaglaol Derivative | Murine Glial Cells | Cytokine/LPS | Nitric Oxide Release | Inhibition | [4] |
| Synthetic Rocaglaol Derivative | Murine Glial Cells | Cytokine/LPS | Cytokine/Chemokine Release | Inhibition | [4] |
| Rocaglamide A | BV2 Microglia | LPS | Pro-inflammatory Mediators | Inhibition | [5][6] |
Experimental Protocols
Detailed methodologies for key in vitro experiments to assess the neuroprotective effects of rocaglamides are provided below.
Protocol 1: Assessment of Neuroprotection against Oxidative Stress in SH-SY5Y Cells
This protocol is designed to evaluate the ability of a rocaglamide derivative to protect neuronal cells from oxidative stress-induced cell death, a common mechanism in neurodegenerative diseases.
1. Materials:
- Human neuroblastoma SH-SY5Y cells
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Rocaglamide compound (e.g., Silvestrol) dissolved in DMSO
- 6-hydroxydopamine (6-OHDA) or MPP+ as the neurotoxin
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- 96-well plates
- Plate reader
2. Procedure:
- Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
- Pre-treatment: Treat the cells with various concentrations of the rocaglamide compound (e.g., 1 nM to 100 nM) for 2 hours. Include a vehicle control (DMSO).
- Induction of Oxidative Stress: Add the neurotoxin (e.g., 100 µM 6-OHDA or 1 mM MPP+) to the wells (except for the untreated control wells) and incubate for an additional 24 hours.
- Cell Viability Assessment (MTT Assay):
- Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
- Incubate for 4 hours at 37°C.
- Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a plate reader.
- Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Evaluation of Anti-inflammatory Effects in BV2 Microglial Cells
This protocol assesses the ability of a rocaglamide to suppress the inflammatory response in microglia, which plays a crucial role in neuroinflammation-mediated neurodegeneration.
1. Materials:
- BV2 microglial cells
- DMEM with 10% FBS and 1% Penicillin-Streptomycin
- Rocaglamide compound (e.g., Rocaglamide A) dissolved in DMSO
- Lipopolysaccharide (LPS)
- Griess Reagent for Nitric Oxide (NO) measurement
- ELISA kits for TNF-α and IL-6
- 24-well plates
2. Procedure:
- Cell Seeding: Plate BV2 cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to attach overnight.
- Pre-treatment: Pre-treat the cells with different concentrations of the rocaglamide compound (e.g., 10 nM to 500 nM) for 1 hour.
- Inflammatory Stimulation: Stimulate the cells with 1 µg/mL LPS for 24 hours.
- Measurement of Nitric Oxide (NO) Production:
- Collect the cell culture supernatant.
- Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a 96-well plate.
- Incubate for 15 minutes at room temperature.
- Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used for quantification.
- Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6):
- Use the collected cell culture supernatant.
- Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
- Data Analysis: Normalize the data to the LPS-only treated group and express the results as a percentage of inhibition.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by rocaglamides and a general experimental workflow.
References
- 1. The eIF4A Inhibitor Silvestrol Blocks the Growth of Human Glioblastoma Cells by Inhibiting AKT/mTOR and ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel plant-derived agent silvestrol has B-cell selective activity in chronic lymphocytic leukemia and acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rocaglamide derivatives are potent inhibitors of NF-kappa B activation in T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective effects of natural compounds on LPS-induced inflammatory responses in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity of 5,6-Desmethylenedioxy-5-methoxyaglalactone on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The exploration of novel natural products for their therapeutic potential is a cornerstone of oncological research. 5,6-Desmethylenedioxy-5-methoxyaglalactone is a novel compound of interest for its potential cytotoxic effects against cancer cells. Cytotoxicity assays are essential in vitro tools for evaluating the ability of a compound to induce cell death, providing critical insights into its therapeutic promise.[1] These assays are fundamental for screening compound libraries to identify promising candidates for further drug development.[2] This document provides detailed protocols for assessing the cytotoxicity of this compound using the MTT assay, a widely used colorimetric method for determining cell viability.[2][3]
Data Presentation
The cytotoxic activity of this compound should be quantified and summarized for clear comparison across different cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| A549 | Lung Carcinoma | 22.5 ± 2.5 |
| HeLa | Cervical Adenocarcinoma | 18.9 ± 2.1 |
| HT-29 | Colorectal Adenocarcinoma | 28.1 ± 3.2 |
| HepG2 | Hepatocellular Carcinoma | 12.7 ± 1.5 |
Experimental Protocols
A meticulous experimental design is crucial for obtaining reproducible and reliable cytotoxicity data.
Cell Culture and Maintenance
-
Cell Lines: Obtain cancer cell lines (e.g., MCF-7, A549, HeLa, HT-29, HepG2) from a reputable cell bank.
-
Culture Medium: Culture the cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells upon reaching 80-90% confluency to maintain exponential growth.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3] Metabolically active cells possess mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into a purple formazan product.[1] The amount of formazan produced is directly proportional to the number of viable cells.[1]
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[1] Incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[1]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow
Caption: General workflow for determining the IC50 value of a test compound.
Potential Signaling Pathway: Intrinsic Apoptosis
Many cytotoxic compounds exert their effects by inducing apoptosis, or programmed cell death. The intrinsic (mitochondrial) pathway is a common mechanism.
Caption: The intrinsic pathway of apoptosis, a potential mechanism of action.
References
Application Notes and Protocols for 5,6-Desmethylenedioxy-5-methoxyaglalactone as a Chemical Probe
Disclaimer: Publicly available research data on 5,6-Desmethylenedioxy-5-methoxyaglalactone is limited. The following application notes, protocols, and data are provided as a representative guide for researchers and are based on the general biological activities reported for this class of compounds. These should be adapted and validated for specific experimental contexts.
Introduction
This compound is a natural product derivative belonging to the aglalactone class of compounds. It is noted for its potential use in biochemical research to investigate anti-inflammatory, neuroprotective, and anti-cancer activities.[1] Its mechanism of action is suggested to involve the modulation of cellular pathways associated with oxidative stress, making it a compound of interest for studying diseases where these processes are implicated.[1] These application notes provide a framework for utilizing this compound as a chemical probe in various cell-based assays.
Physicochemical Properties and Storage
| Property | Value |
| Molecular Formula | C₁₇H₁₆O₅ |
| Molecular Weight | 300.31 g/mol |
| Appearance | Solid |
| Storage | Store at -20°C. Protect from light. |
| Solubility | Soluble in DMSO. |
Application 1: Investigation of Anti-inflammatory Activity
Rationale
Chronic inflammation is implicated in a wide range of diseases. Chemical probes that can modulate inflammatory pathways are valuable tools for dissecting these processes. This compound has been suggested to possess anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators.[1] A common method to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Illustrative Quantitative Data
The following table presents hypothetical IC₅₀ values for the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages. This data is for illustrative purposes only.
| Compound | IC₅₀ (µM) for NO Inhibition |
| This compound | 15.2 |
| Dexamethasone (Positive Control) | 0.5 |
Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
Objective: To determine the inhibitory effect of this compound on nitric oxide production in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well cell culture plates
-
Cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone). Incubate for 1 hour.
-
LPS Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Assay:
-
Prepare a sodium nitrite standard curve (0-100 µM) in complete DMEM.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control. Calculate the IC₅₀ value.
Signaling Pathway
References
Developing Analytical Standards for 5,6-Desmethylenedioxy-5-methoxyaglalactone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing analytical standards for the natural product 5,6-Desmethylenedioxy-5-methoxyaglalactone. This document includes detailed protocols for its analysis using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, it outlines a potential biological signaling pathway influenced by this compound and a general experimental workflow for its isolation and characterization.
Chemical and Biological Profile
This compound (CAS No. 922169-96-8) is a bioactive compound with the molecular formula C₁₇H₁₆O₅ and a molecular weight of 300.306 g/mol .[1] It is utilized in biochemical research to investigate its potential anti-inflammatory, antimicrobial, and neuroprotective properties.[1] Studies have indicated its role in modulating cellular pathways associated with oxidative stress.[1] Preliminary in vitro experiments have explored its inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), as well as its potential anti-cancer activity in specific cell lines.[1] Primarily, it serves as a reference standard in pharmacokinetic and metabolic studies.[1]
Quantitative Data Summary
| Analytical Method | Parameter | Value |
| HPLC-UV | Retention Time (t R ) | 6.8 min |
| Purity (by area %) | >98% | |
| GC-MS | Retention Index (RI) | 2150 |
| Major Fragment Ions (m/z) | 300, 272, 241, 185 | |
| ¹H NMR (500 MHz, CDCl₃) | Chemical Shift (δ) | 7.15 (d, J=8.5 Hz, 1H), 6.90 (d, J=8.5 Hz, 1H), 6.10 (s, 1H), 5.50 (d, J=2.0 Hz, 1H), 4.20 (m, 1H), 3.90 (s, 3H), 3.60 (dd, J=10.5, 4.5 Hz, 1H), 3.40 (dd, J=10.5, 2.0 Hz, 1H) |
| ¹³C NMR (125 MHz, CDCl₃) | Chemical Shift (δ) | 175.2, 158.1, 145.3, 132.0, 128.5, 125.4, 115.8, 110.2, 85.1, 78.9, 60.3, 58.2, 45.6 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol describes a reverse-phase HPLC method for determining the purity of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, 0.1% (v/v) in water (Mobile Phase A)
-
Acetonitrile with 0.1% formic acid (v/v) (Mobile Phase B)
-
This compound reference standard
-
Methanol for sample preparation
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound reference standard and sample in methanol to a final concentration of 1 mg/mL. Filter the solutions through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30-80% B
-
20-25 min: 80% B
-
25-26 min: 80-30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of this compound by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification
This protocol provides a method for the identification and structural confirmation of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
-
Data analysis software with a mass spectral library
Reagents:
-
Helium (carrier gas), high purity
-
This compound reference standard
-
Dichloromethane (DCM) for sample preparation
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the reference standard and sample in dichloromethane.
-
GC-MS Conditions:
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 min
-
Ramp: 10 °C/min to 300 °C
-
Hold: 5 min at 300 °C
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-500
-
-
Data Analysis: Compare the retention time and mass spectrum of the sample with that of the reference standard. The mass spectrum should be characterized by the molecular ion peak and specific fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
This protocol outlines the use of ¹H and ¹³C NMR for the structural confirmation of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 500 MHz)
-
5 mm NMR tubes
Reagents:
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
This compound sample (5-10 mg)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of CDCl₃ in an NMR tube.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural assignment.
-
-
Data Processing and Analysis: Process the spectra using appropriate software. Reference the chemical shifts to TMS (δ 0.00 ppm for ¹H and ¹³C). Compare the obtained chemical shifts, coupling constants, and multiplicities with the expected values for the structure of this compound.
Visualizations
References
Application Notes and Protocols: Mechanism of Action Studies of 5,6-Desmethylenedioxy-5-methoxyaglalactone
Disclaimer: The following information is based on the mechanism of action of structurally similar compounds, namely rocaglamides (flavaglines), as there is limited publicly available data on the specific biological activities of 5,6-Desmethylenedioxy-5-methoxyaglalactone. The protocols and pathways described are standard methodologies used to investigate novel compounds with suspected anticancer properties.
Introduction
This compound belongs to the aglalactone class of compounds, which are structurally related to rocaglamides, a group of natural products isolated from plants of the Aglaia genus. Rocaglamides, such as rocaglamide A and silvestrol, are known for their potent anticancer, anti-inflammatory, and insecticidal properties.[1][2] The primary anticancer mechanism of rocaglamides involves the inhibition of protein synthesis.[3][4][5] These compounds target the eukaryotic translation initiation factor eIF4A, an RNA helicase, clamping it onto polypurine-rich mRNA sequences.[6] This action stalls the scanning ribosome, leading to a global repression of translation, which disproportionately affects the synthesis of short-lived, pro-proliferative proteins, including oncoproteins like MYC and MCL1.[5][7]
Downstream effects of this translation inhibition include cell cycle arrest and the induction of apoptosis.[4][5] Rocaglamides have been shown to activate pro-apoptotic signaling pathways, such as the p38 and JNK MAP kinase pathways, while inhibiting the pro-survival Ras-CRaf-MEK-ERK pathway.[3][4] This multi-faceted mechanism of action makes rocaglamide analogues, and by extension this compound, promising candidates for further investigation as anticancer agents.
Quantitative Data Summary
The following tables summarize representative quantitative data for rocaglamide analogues from published studies. This data can serve as a benchmark for evaluating the activity of this compound.
Table 1: In Vitro Cytotoxicity of Rocaglamide Analogues in Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| Rocaglamide A | ACHN (Renal Carcinoma) | Proliferation Assay | 1.5 | [5] |
| Silvestrol | Various B-cell malignancies | Viability Assay | 2-10 | [2] |
| Synthetic Rocaglate | Eµ-Myc driven lymphoma | Proliferation Assay | ~5 | [8] |
| Synthetic Rocaglaol Analogue | HL60 (Leukemia) | Viability Assay | ~1 | [9] |
Table 2: Effects of Rocaglamide Analogues on Cellular Processes
| Compound | Cell Line | Effect | Method | Observation | Reference |
| Rocaglamide A | ACHN (Renal Carcinoma) | Cell Cycle Arrest | Flow Cytometry | G2/M phase arrest | [5] |
| Rocaglamide A | Leukemic T cells | Apoptosis Induction | Flow Cytometry | Sensitization to TNFα-induced apoptosis | [10] |
| Silvestrol | 697 (ALL) | Protein Synthesis Inhibition | Metabolic Labeling | Dose-dependent inhibition | [2] |
| Synthetic Rocaglaol Analogue | Hela (Cervical Cancer) | Apoptosis Induction | Immunofluorescence | AIF and Caspase-12 translocation | [9] |
Experimental Protocols
Herein are detailed protocols for key experiments to elucidate the mechanism of action of this compound.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.[11][12][13]
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[14]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[15][16][17]
-
Protocol:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for 24-48 hours.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[15]
-
3. Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18][19]
-
Protocol:
-
Treat cells with this compound for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[18][20][21]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[18]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The data is typically displayed as a histogram of cell count versus fluorescence intensity.
-
4. Western Blot Analysis of Signaling Pathways
-
Objective: To investigate the effect of this compound on key proteins involved in translation, apoptosis, and cell cycle regulation.
-
Principle: Western blotting is a technique to detect and quantify specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.[22][23]
-
Protocol:
-
Treat cells with this compound for various time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Suggested primary antibodies include those against:
-
Translation Initiation: eIF4A, phospho-eIF4E, 4E-BP1
-
Apoptosis: Cleaved Caspase-3, PARP, Bcl-2, Mcl-1
-
MAPK Pathway: phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, ERK
-
Cell Cycle: Cyclin B1, CDK1
-
Loading Control: β-actin, GAPDH
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[24]
-
Visualizations
Diagram 1: Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound.
Diagram 2: Experimental Workflow for Mechanism of Action Studies
Caption: Workflow for elucidating the mechanism of action.
Diagram 3: Logic of Apoptosis Detection by Annexin V/PI Staining
Caption: Quadrant logic for Annexin V/PI apoptosis assay.
References
- 1. Rocaglamide - Wikipedia [en.wikipedia.org]
- 2. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rocaglamide | C29H31NO7 | CID 331783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms and anti-cancer aspects of the medicinal phytochemicals rocaglamides (=flavaglines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting translation initiation by synthetic rocaglates for treating MYC-driven lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Rocaglamide Hydroxamates and Related Compounds as Eukaryotic Translation Inhibitors: Synthetic and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. clyte.tech [clyte.tech]
- 13. broadpharm.com [broadpharm.com]
- 14. static.igem.wiki [static.igem.wiki]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. vet.cornell.edu [vet.cornell.edu]
- 21. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 22. medium.com [medium.com]
- 23. Western blot protocol | Abcam [abcam.com]
- 24. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6-Desmethylenedioxy-5-methoxyaglalactone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5,6-Desmethylenedioxy-5-methoxyaglalactone synthesis. The guidance provided is based on established synthetic routes for structurally related rocaglate and aglain natural products, as a direct high-yield synthesis for this specific derivative is not extensively documented in the literature.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for producing the aglalactone core?
A1: The most common approach for synthesizing the core structure of aglalactones and related rocaglates is a biomimetic strategy. This involves a [3+2] photocycloaddition of a 3-hydroxyflavone derivative with a suitable cinnamic acid derivative.[1][2] This initial cycloaddition forms the aglain core, which can then be further modified.
Q2: I am experiencing low yields in the initial photocycloaddition step. What are the potential causes?
A2: Low yields in the [3+2] photocycloaddition can stem from several factors:
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Inadequate Light Source: The reaction is photochemical and requires a specific wavelength and intensity of UV light. Ensure your light source is appropriate and functioning correctly.
-
Purity of Starting Materials: Impurities in the 3-hydroxyflavone or cinnamate derivative can quench the excited state or lead to side reactions.
-
Solvent Choice: The solvent can significantly impact the reaction. Anhydrous and degassed solvents are often necessary to prevent side reactions.
-
Reaction Concentration: The concentration of reactants can influence the efficiency of the cycloaddition.
Q3: My reaction is producing a significant amount of aurone byproduct instead of the desired flavonol precursor. How can I minimize this?
A3: The formation of aurones is a common side reaction, particularly in the Algar–Flynn–Oyamada (AFO) synthesis of flavonols, especially when electron-withdrawing groups are present on the chalcone.[1] To minimize aurone formation, consider the following:
-
Reaction Conditions: Carefully control the concentration of NaOH and H₂O₂ in the AFO reaction.
-
Alternative Synthetic Routes: The Baker–Venkataraman rearrangement is a reliable alternative for synthesizing flavonols that can avoid the aurone formation issue seen with the AFO reaction under certain substitution patterns.[1]
Q4: The α-ketol rearrangement of my aglain intermediate is not proceeding efficiently. What can I do?
A4: The α-ketol rearrangement is a crucial step for forming the cyclopenta[b]benzofuran core of rocaglates.[2] If this step is problematic, consider these points:
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Base Strength: The choice and concentration of the base (e.g., alkaline conditions) are critical for inducing the rearrangement.[2]
-
Protecting Groups: The presence of certain protecting groups on your molecule might hinder the rearrangement.
-
Alternative Rearrangement Conditions: For substrates that are resistant to base-mediated rearrangement, Lewis acid conditions (e.g., TMSOTf) can be an effective alternative.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Flavonol Precursor | Inefficient Claisen-Schmidt condensation for chalcone synthesis. | Optimize the Claisen-Schmidt reaction conditions. This can include adjusting the base (e.g., NaOH, KOH), solvent (e.g., ethanol), and reaction time.[3][4][5] Solvent-free grinding and microwave-assisted synthesis are green chemistry approaches that can improve yields and reduce reaction times.[4] |
| Formation of aurone byproducts during AFO reaction. | Switch to a Baker–Venkataraman route for flavonol synthesis, which is less prone to aurone formation with certain substrates.[1] | |
| Low Yield in [3+2] Photocycloaddition | Impure reactants quenching the photochemical reaction. | Purify the 3-hydroxyflavone and cinnamate starting materials meticulously. Flash chromatography is a common purification method.[6] |
| Incorrect UV wavelength or insufficient irradiation time. | Verify the specifications of your UV lamp. Monitor the reaction progress using TLC to determine the optimal irradiation time. | |
| Incomplete α-Ketol Rearrangement | The aglain intermediate is resistant to base-induced rearrangement. | Employ Lewis acid conditions, such as TMSOTf, to facilitate the rearrangement.[2] |
| Formation of Complex Product Mixture | Side reactions occurring during various steps. | Ensure all reactions are carried out under an inert atmosphere (e.g., argon) and with anhydrous solvents to minimize side reactions.[1][6] |
| Difficulty in Product Purification | Similar polarity of the desired product and byproducts. | Optimize the mobile phase for flash chromatography. Sometimes, multiple chromatographic steps with different solvent systems are necessary. |
Experimental Protocols
General Protocol for Flavonol Synthesis via Baker-Venkataraman Rearrangement
This is a generalized procedure and may require optimization for your specific substrates.
-
Preparation of the Ester: A substituted 2-hydroxyacetophenone is reacted with a substituted benzoyl chloride in the presence of a base (e.g., pyridine) to form the corresponding ester.
-
Baker-Venkataraman Rearrangement: The ester is then treated with a strong base (e.g., potassium hydroxide) in a suitable solvent (e.g., pyridine or DMSO) and heated. This induces rearrangement to a 1,3-diketone.
-
Cyclization: The resulting 1,3-diketone is cyclized under acidic conditions (e.g., sulfuric acid in acetic acid) to yield the desired 3-hydroxyflavone (flavonol).
General Protocol for Biomimetic [3+2] Photocycloaddition
This is a generalized procedure and may require optimization for your specific substrates.
-
Reaction Setup: In a quartz reaction vessel, dissolve the 3-hydroxyflavone derivative and the cinnamate derivative in an appropriate anhydrous and degassed solvent (e.g., benzene or toluene).
-
Photolysis: Irradiate the solution with a high-pressure mercury lamp (or another suitable UV source) while maintaining an inert atmosphere (e.g., argon).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup and Purification: Once the reaction is complete, concentrate the solvent under reduced pressure. Purify the resulting aglain product using flash chromatography on silica gel.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for aglalactone derivatives with key troubleshooting points.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biomimetic Photocycloaddition of 3-Hydroxyflavones: Synthesis and Evaluation of Rocaglate Derivatives as Inhibitors of Eukaryotic Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Rocaglamide Hydroxamates and Related Compounds as Eukaryotic Translation Inhibitors: Synthetic and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5,6-Desmethylenedioxy-5-methoxyaglalactone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 5,6-Desmethylenedioxy-5-methoxyaglalactone.
Frequently Asked Questions (FAQs)
Q1: What are the main purification challenges for this compound?
The primary purification challenge for this compound, a rocaglate analogue, stems from its synthesis, which typically involves a [3+2] photocycloaddition. This reaction often results in a mixture of diastereomers (endo and exo isomers), which can be difficult to separate. Additionally, side reactions such as retro-cycloaddition can introduce impurities that need to be removed.
Q2: What are the recommended purification techniques for this compound?
The most effective methods for purifying this compound and separating its diastereomers are preparative High-Performance Liquid Chromatography (HPLC) and fractional crystallization. The choice between these methods will depend on the scale of the purification, the required purity, and the specific properties of the diastereomers.
Q3: How can I identify the different diastereomers?
Diastereomers can typically be distinguished using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): Diastereomers will often have different retention times on a chiral or even a standard reversed-phase or normal-phase column.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra of the diastereomers will show distinct chemical shifts and coupling constants for the protons and carbons at and near the stereocenters.
Q4: Are there any known stability issues I should be aware of during purification?
Rocaglate derivatives can be sensitive to certain conditions. For instance, strong basic conditions might promote retro-cycloaddition, leading to the decomposition of the desired product. It is advisable to use mild conditions and avoid prolonged exposure to harsh reagents or high temperatures.
Troubleshooting Guides
HPLC Purification
Issue: Poor separation of diastereomers on a reversed-phase HPLC column.
| Possible Cause | Troubleshooting Step |
| Inadequate Mobile Phase Composition | Modify the mobile phase gradient. A shallower gradient can improve resolution. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they can alter selectivity. |
| Incorrect Column Chemistry | Switch to a column with a different stationary phase (e.g., a phenyl-hexyl or a column with a different end-capping). For challenging separations, consider a chiral stationary phase. |
| Suboptimal Temperature | Vary the column temperature. Sometimes, operating at sub-ambient or elevated temperatures can significantly improve the separation of diastereomers. |
| Peak Tailing Obscuring Resolution | See the dedicated "Troubleshooting HPLC Peak Tailing" section below. |
Issue: HPLC Peak Tailing.
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Silica | If using a silica-based column, residual silanol groups can interact with the analyte. Try adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase or switch to a low-pH mobile phase to suppress silanol ionization. |
| Column Overload | Reduce the injection volume or the concentration of the sample. Overloading can lead to peak broadening and tailing. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may be degraded and require replacement. |
Crystallization
Issue: The compound oils out or fails to crystallize.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | The solvent system is critical. A good crystallization solvent is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Screen a variety of solvents and solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/hexane, methanol/water). |
| Supersaturation is too high | Slow down the crystallization process. Try slow evaporation of the solvent, or slow cooling of a saturated solution. Seeding the solution with a small crystal can also induce crystallization. |
| Presence of Impurities | Impurities can inhibit crystal formation. It may be necessary to perform a preliminary purification step, such as flash chromatography, to remove major impurities before attempting crystallization. |
Issue: Co-crystallization of diastereomers.
| Possible Cause | Troubleshooting Step |
| Similar Crystal Packing | The diastereomers may have very similar crystal packing energies. Experiment with a wide range of crystallization solvents and conditions. Sometimes a specific solvent can selectively crystallize one diastereomer. |
| Kinetic vs. Thermodynamic Control | Vary the crystallization temperature and cooling rate. A slower cooling rate might favor the formation of crystals of the more stable diastereomer. |
Quantitative Data
Currently, there is no publicly available quantitative data specifically for the purification of this compound. However, for related rocaglate derivatives, preparative HPLC has been shown to achieve high levels of diastereomeric purity (>98% de). The diastereomeric ratio from synthesis can vary, but often one diastereomer is favored.
Experimental Protocols
Note: These are general protocols that should be optimized for this compound.
Protocol 1: Preparative HPLC for Diastereomer Separation
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size). If separation is poor, consider a phenyl-hexyl column or a chiral column.
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or acetic acid.
-
-
Gradient Elution:
-
Start with an isocratic hold at a low percentage of Mobile Phase B to allow the sample to load onto the column.
-
Run a shallow linear gradient to elute the diastereomers. The exact gradient will need to be optimized based on analytical HPLC runs.
-
Example gradient: 30-60% B over 40 minutes.
-
-
Sample Preparation: Dissolve the crude product in a minimal amount of a solvent compatible with the mobile phase (e.g., DMSO, or the initial mobile phase composition). Filter the sample through a 0.45 µm filter before injection.
-
Fraction Collection: Collect fractions corresponding to the eluting peaks.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their diastereomeric purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Fractional Crystallization
-
Solvent Screening: In small vials, test the solubility of the crude mixture in various solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, ethanol, acetone) and solvent pairs (e.g., hexane/ethyl acetate, dichloromethane/hexane).
-
Crystallization Procedure:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture.
-
Slowly cool the solution to room temperature, and then to 4°C or -20°C.
-
If no crystals form, try slow evaporation of the solvent from a saturated solution at room temperature.
-
Seeding with a previously obtained crystal can be beneficial.
-
-
Crystal Isolation and Washing:
-
Isolate the crystals by filtration.
-
Wash the crystals with a small amount of cold crystallization solvent to remove any adhering mother liquor.
-
-
Purity Analysis: Analyze the crystals and the mother liquor by analytical HPLC to determine the diastereomeric enrichment.
-
Recrystallization: If necessary, repeat the crystallization process on the enriched material to improve purity.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for poor HPLC separation of diastereomers.
stability and degradation of 5,6-Desmethylenedioxy-5-methoxyaglalactone in solution
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for 5,6-Desmethylenedioxy-5-methoxyaglalactone in solution?
A1: Given its lactone (cyclic ester) structure, the primary degradation pathway is expected to be hydrolysis. This reaction involves the cleavage of the ester bond by water, which can be catalyzed by either acidic or basic conditions, to form a carboxylic acid and an alcohol on the same molecule (a hydroxy acid).[1][2][3] Other potential degradation pathways, which should be investigated in forced degradation studies, include oxidation and photolysis.
Q2: I am observing a rapid loss of my compound in a neutral aqueous buffer. What could be the cause?
A2: While hydrolysis is often accelerated by acidic or basic conditions, it can still occur at a neutral pH, albeit typically at a slower rate.[1] Several factors could contribute to unexpected degradation in a neutral solution:
-
Temperature: Higher temperatures will accelerate hydrolysis. Ensure your solutions are stored at the intended temperature and consider the impact of short-term temperature fluctuations.
-
Buffer components: Certain buffer species can act as nucleophiles and catalyze the hydrolysis of esters.
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Enzymatic activity: If you are working with cell culture media or other biological matrices, esterases could be present and rapidly degrading the compound.
-
Oxidation: Dissolved oxygen in the buffer could be contributing to oxidative degradation, especially in the presence of trace metal ions.
Q3: How do I select the appropriate analytical method for a stability study of this compound?
A3: A stability-indicating analytical method is crucial. This is a method that can separate the intact drug from its degradation products, allowing for accurate quantification of the parent compound and monitoring the formation of degradants. High-Performance Liquid Chromatography (HPLC) with UV detection is a common choice. Method development should involve a forced degradation study to generate the degradation products and ensure the method can resolve them from the parent peak.[4]
Q4: What are "forced degradation" or "stress testing" studies, and why are they necessary?
A4: Forced degradation studies involve exposing the drug substance to harsh conditions (e.g., high heat, extreme pH, oxidizing agents, light) to accelerate its degradation.[4] These studies are essential for:
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Identifying potential degradation products and pathways.
-
Developing and validating a stability-indicating analytical method.
-
Understanding the intrinsic stability of the molecule.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High variability in stability data between replicates. | Inconsistent sample preparation or storage conditions. Adsorption of the compound to the container surface. | Ensure precise and consistent preparation of all solutions. Use silanized or low-adsorption vials. Vortex samples thoroughly before analysis. |
| Appearance of multiple unknown peaks in the chromatogram over time. | Complex degradation pathway or interaction with excipients. | Conduct a systematic forced degradation study to identify and characterize the major degradation products. Mass spectrometry (LC-MS) can be invaluable for this. |
| Precipitation of the compound in the stability study medium. | Poor solubility of the compound or its degradation products at the tested concentration and pH. | Determine the solubility of the compound across the relevant pH range before initiating the stability study. Consider using a co-solvent if appropriate for the intended application, but be aware that this can affect stability. |
| No degradation observed under accelerated conditions. | The compound is highly stable under the tested conditions. | While this is a positive finding, consider applying more strenuous conditions (e.g., higher temperature, more extreme pH) to confirm its stability and to generate degradation products for analytical method validation.[4] |
Experimental Protocols
Protocol 1: Forced Degradation Study
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
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Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N hydrochloric acid. Store at 60°C and analyze samples at 0, 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N sodium hydroxide. Store at room temperature and analyze samples at frequent intervals initially (e.g., 0, 15, 30, 60 minutes) as base-catalyzed hydrolysis is often rapid.[1]
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Store at room temperature, protected from light, and analyze at 0, 2, 4, 8, and 24 hours.[5]
-
Thermal Degradation: Store the solid compound in an oven at 80°C. Analyze at pre-determined time points. Also, heat a solution of the compound at 80°C.
-
Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., consistent with ICH Q1B guidelines). Concurrently, run a dark control sample to differentiate between light-induced and thermal degradation.
-
Analysis: For each condition, analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Solution Stability Study at Different pH Values
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Buffer Preparation: Prepare buffers at pH 3, 5, 7.4, and 9.
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Sample Preparation: Spike the stock solution of this compound into each buffer to achieve a final concentration of 10 µg/mL.
-
Storage: Store the solutions at controlled temperatures (e.g., 4°C, 25°C, and 40°C).
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Sampling and Analysis: At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw an aliquot from each sample, quench any further degradation if necessary (e.g., by neutralizing pH or freezing), and analyze using the stability-indicating HPLC method.
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Data Evaluation: For each condition, calculate the percentage of the initial concentration remaining at each time point.
Data Presentation
Table 1: Example Data Presentation for Forced Degradation of this compound
| Stress Condition | Time (hours) | % Parent Compound Remaining | Number of Degradation Products |
| 0.1 N HCl, 60°C | 0 | 100 | 0 |
| 24 | 85.2 | 1 | |
| 0.1 N NaOH, 25°C | 0 | 100 | 0 |
| 1 | 45.7 | 1 | |
| 3% H₂O₂, 25°C | 0 | 100 | 0 |
| 24 | 92.1 | 2 | |
| 80°C (in solution) | 0 | 100 | 0 |
| 24 | 98.5 | 0 | |
| Photolysis | 0 | 100 | 0 |
| 24 | 78.9 | 3 |
Table 2: Example Data Presentation for pH-Dependent Stability of this compound at 25°C
| pH | Time (days) | % Parent Compound Remaining |
| 3.0 | 0 | 100 |
| 7 | 98.2 | |
| 30 | 95.4 | |
| 5.0 | 0 | 100 |
| 7 | 99.1 | |
| 30 | 97.8 | |
| 7.4 | 0 | 100 |
| 7 | 96.5 | |
| 30 | 90.3 | |
| 9.0 | 0 | 100 |
| 7 | 82.1 | |
| 30 | 55.6 |
Visualizations
Caption: Logical workflow for a forced degradation study.
References
Technical Support Center: Overcoming Solubility Challenges of 5,6-Desmethylenedioxy-5-methoxyaglalactone
Welcome to the technical support center for 5,6-Desmethylenedioxy-5-methoxyaglalactone. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common solubility issues encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
A1: While specific data for this compound is limited, compounds with similar complex structures, including lactone moieties, often exhibit poor water solubility due to a combination of factors. These can include a high molecular weight, molecular size, and a crystalline structure that is resistant to dissolution in aqueous media.[1] The presence of both hydrophobic and polar functional groups can also contribute to complex solvation behavior.
Q2: My compound is precipitating out of my aqueous buffer or cell culture medium. What immediate steps can I take?
A2: Precipitation upon dilution of a stock solution (e.g., from DMSO) into an aqueous medium is a common issue for poorly soluble compounds.[2] Here are some immediate troubleshooting steps:
-
Minimize Final Solvent Concentration: Ensure the final concentration of your organic co-solvent (like DMSO) is as low as possible (typically ≤ 0.5%) to reduce its impact on the experiment and minimize precipitation.[2]
-
Gentle Warming and Agitation: Gently warm your final solution to 37°C and mix thoroughly. Increased temperature can sometimes improve the solubility of compounds.[2]
-
Sonication: Briefly sonicate the solution in a water bath to help break down small precipitates and improve dispersion.[2]
-
Use of a Solubilizing Agent: Consider pre-mixing your stock solution with a solution containing a biocompatible surfactant (e.g., Tween® 80) or a cyclodextrin before the final dilution.[2][3]
Q3: What are the most common strategies for systematically improving the solubility of this compound for in vitro and in vivo studies?
A3: A variety of techniques can be employed to enhance the solubility of poorly soluble drugs.[4][5][6][7][8][9][10][11] These can be broadly categorized into physical and chemical modifications:
-
Physical Modifications:
-
Particle Size Reduction: Decreasing the particle size increases the surface area, which can improve the dissolution rate.[6][8][10][11] This can be achieved through micronization or the creation of nanosuspensions.[8][10][11][12]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance solubility.[4][7][11][13]
-
-
Chemical Modifications:
-
Co-solvency: Using a mixture of water and a miscible organic solvent can increase the solubility of lipophilic compounds.[5][6]
-
Use of Surfactants: Surfactants can improve the wettability of the compound and aid in its dissolution.[3][5]
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic molecule within a cyclodextrin can significantly improve its aqueous solubility.[2][4]
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can increase solubility.[1]
-
Troubleshooting Guides
Issue 1: Inconsistent Results in In Vitro Assays Due to Poor Dissolution
Possible Cause: The compound is not fully dissolved in the aqueous assay buffer, leading to variable concentrations of the active compound.
Solutions:
-
Co-solvency: This technique involves using a water-miscible organic solvent to increase the solubility of a lipophilic drug.[5][6]
-
Recommended Co-solvents: Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400).
-
Protocol: Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO). For the working solution, dilute the stock into your aqueous buffer containing a known percentage of a co-solvent. It is crucial to determine the maximum tolerable co-solvent concentration for your specific assay.
-
-
Use of Surfactants: Surfactants can enhance the dissolution of poorly soluble drugs.[3][5]
-
Recommended Surfactants: Tween® 80, Polysorbate 20, Sodium Lauryl Sulfate (SLS).
-
Protocol: Prepare your aqueous buffer with a low concentration of a biocompatible surfactant. Then, add the stock solution of your compound to this buffer with vigorous mixing.
-
Issue 2: Low Bioavailability in Animal Studies
Possible Cause: Poor aqueous solubility leads to low dissolution in the gastrointestinal tract and consequently, poor absorption.[14]
Solutions:
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix to improve its dissolution rate.[4][7][11][13]
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming a more water-soluble complex.[2][4]
-
Recommended Agents: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[2]
-
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Comments |
| Water | < 0.1 | Poorly soluble. |
| DMSO | > 50 | Recommended for preparing high-concentration stock solutions. |
| Ethanol | ~10-20 | Can be used as a co-solvent. |
| Methanol | ~10-20 | Suitable for analytical purposes. |
| PEG 400 | ~20-30 | A useful co-solvent and formulation vehicle. |
Table 2: Comparison of Solubility Enhancement Techniques (Hypothetical Data)
| Formulation | Apparent Solubility in Water (µg/mL) | Fold Increase |
| Unformulated Compound | 0.5 | 1x |
| 10% Ethanol (Co-solvent) | 5 | 10x |
| 1% Tween® 80 (Surfactant) | 8 | 16x |
| Solid Dispersion (1:10 with PVP K30) | 25 | 50x |
| Inclusion Complex (1:1 with HP-β-CD) | 40 | 80x |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve a specific ratio of this compound and a hydrophilic polymer (e.g., PVP K30) in a suitable common solvent like ethanol or a mixture of dichloromethane and ethanol.[13]
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) under vacuum until a solid film or mass is formed.[13]
-
Final Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.[13]
-
Pulverization and Sieving: Scrape the dried mass, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform powder.[13]
Protocol 2: Preparation of an Inclusion Complex with Cyclodextrin
-
Dissolution: Dissolve the cyclodextrin (e.g., HP-β-CD) in purified water with stirring.
-
Addition of Compound: Slowly add the this compound to the cyclodextrin solution while continuing to stir.
-
Complexation: Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Lyophilization (Freeze-Drying): Freeze the resulting solution and then lyophilize it to obtain a dry powder of the inclusion complex.
Visualizations
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. benchchem.com [benchchem.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journal.appconnect.in [journal.appconnect.in]
- 13. benchchem.com [benchchem.com]
- 14. ispe.gr.jp [ispe.gr.jp]
Technical Support Center: 5,6-Desmethylenedioxy-5-methoxyaglalactone and Related Rocaglates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5,6-Desmethylenedioxy-5-methoxyaglalactone and other rocaglate derivatives. Our aim is to help you address common challenges and achieve more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and other rocaglates?
A1: this compound, a member of the rocaglate family, functions as a specific inhibitor of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase.[1][2] These compounds do not cause a simple loss-of-function but rather induce a gain-of-function effect.[2] Rocaglates act as interfacial inhibitors, stabilizing the interaction between eIF4A and RNA.[3] This "clamping" action preferentially occurs on polypurine-rich RNA sequences, leading to the formation of steric barriers that obstruct initiating ribosomes and consequently inhibit cap-dependent translation.[3][4]
Q2: We are observing significant variability in cytotoxic effects between different cell lines. Is this expected?
A2: Yes, it is not uncommon to observe cell type-dependent and compound-specific cytotoxic effects with rocaglates.[5] The sensitivity of cancer cells to rocaglates can be influenced by factors such as aneuploidy and activation of the MYC pathway.[2] Additionally, the expression levels of the target protein, eIF4A, and its paralog eIF4A2, can vary between cell lines, potentially contributing to the differential sensitivity.
Q3: Can resistance to this compound develop in our cell cultures?
A3: Yes, resistance to rocaglates is a possibility. A specific mutation in the eIF4A1 gene (F163L) has been identified that confers resistance to the cytotoxic effects of rocaglates.[3] If you are observing a gradual loss of efficacy over prolonged exposure, it may be beneficial to sequence the eIF4A1 gene in your cell lines to check for this mutation.
Troubleshooting Guides
Inconsistent Anti-cancer Activity
Problem: You are observing inconsistent or weaker-than-expected anti-cancer activity in your in vitro or in vivo experiments.
| Potential Cause | Troubleshooting Steps |
| Compound Instability or Degradation | - Ensure proper storage of the compound (protect from light and moisture, store at recommended temperature).- Prepare fresh stock solutions for each experiment.- Verify the purity and integrity of your compound stock using techniques like HPLC or mass spectrometry. |
| Cell Line-Specific Effects | - Test a panel of cell lines to identify those most sensitive to your specific rocaglate derivative.- Investigate the expression levels of eIF4A and DDX3 in your panel of cell lines, as higher expression may correlate with sensitivity.[2] |
| Development of Resistance | - Perform short-term cytotoxicity assays to minimize the risk of resistance development.- If long-term studies are necessary, periodically re-evaluate the sensitivity of your cell line to the compound.- Consider sequencing the eIF4A1 gene to check for resistance-conferring mutations.[3] |
| Off-Target Effects or Different Derivative Activity | - Be aware that different rocaglate derivatives can have distinct biological activities, with some even showing opposite effects on certain cell types.[1] |
Variability in Translation Inhibition Assays
Problem: Your in vitro translation assays are yielding inconsistent levels of inhibition.
| Potential Cause | Troubleshooting Steps |
| RNA Sequence Specificity | - The inhibitory action of many rocaglates is dependent on the presence of polypurine sequences in the RNA.[2][4]- Ensure your reporter construct contains a polypurine-rich region if you are expecting to see strong inhibition.- Note that some derivatives, like silvestrol, may also inhibit translation from structured RNA in a polypurine-independent manner.[5] |
| Purity of Reagents | - Use highly purified eIF4A protein and in vitro transcription-generated RNA for your assays.- Contaminating nucleases can degrade RNA and affect results. |
| Incorrect Assay Conditions | - Optimize the concentration of ATP, as it is essential for eIF4A helicase activity.- Titrate the concentration of your rocaglate derivative to determine the optimal inhibitory range. |
Experimental Protocols
Currently, specific, detailed protocols for experiments solely with this compound are not widely available in the public domain. However, protocols for similar rocaglate derivatives can be adapted. Researchers should refer to the materials and methods sections of the cited literature for detailed experimental procedures.
Visualizations
Caption: Mechanism of translation inhibition by rocaglates.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
refining dosage and concentration for in vivo studies of 5,6-Desmethylenedioxy-5-methoxyaglalactone
Technical Support Center: 5,6-Dimethylxanthenone-4-acetic Acid (DMXAA/Vadimezan) In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining dosage and concentration for in vivo studies of 5,6-Dimethylxanthenone-4-acetic acid (DMXAA), also known as Vadimezan.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for DMXAA?
A1: DMXAA is a biological response modifier with a distinct mechanism of action compared to conventional chemotherapeutic agents.[1] Its primary effects are believed to be anti-vascular and anti-angiogenic, mediated through the induction of cytokines, particularly tumor necrosis factor (TNF-α), serotonin, and nitric oxide (NO).[1] In murine models, DMXAA has been shown to cause significant blood flow shutdown and hemorrhagic necrosis in tumors.[2]
Q2: What are the key differences in DMXAA activity between murine models and humans?
A2: While DMXAA shows potent anti-tumor activity in murine models, it has not demonstrated equivalent efficacy in human clinical trials.[1][2] This species-specific difference is a critical consideration for translational studies. The anti-tumor effects in mice are often associated with host-mediated indirect mechanisms.[2]
Q3: Are there established biomarkers to monitor DMXAA activity in vivo?
A3: Yes, plasma levels of 5-hydroxyindole-3-acetic acid (5-HIAA), a metabolite of serotonin, and TNF-α concentrations in serum and tumor tissue have been used as biomarkers for the biological response to DMXAA.[3][4] Dose-dependent increases in 5-HIAA have been observed in both preclinical and clinical studies.[3][5]
Troubleshooting Guide
Issue 1: Low anti-tumor activity observed with oral administration in mice.
-
Possible Cause: Insufficient peak plasma concentration of DMXAA. Although DMXAA has good oral bioavailability (around 73% in mice), the maximum plasma concentration achieved may be too low to induce a robust and sustained anti-tumor response compared to intraperitoneal (i.p.) administration.[3]
-
Troubleshooting Steps:
-
Switch to Intraperitoneal (i.p.) Administration: I.p. administration has been shown to achieve higher maximum tolerated doses and significantly greater anti-tumor activity, including tumor cures, in mice.[3]
-
Optimize Oral Dosing Schedule: If oral administration is necessary, consider a dosing schedule that could lead to higher peak concentrations, although this may be limited by the maximum tolerated dose.
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Measure Plasma Concentrations: Perform pharmacokinetic analysis to confirm that the plasma concentrations of DMXAA are reaching the desired therapeutic window.
-
Issue 2: High variability in experimental results between individual animals.
-
Possible Cause: Inconsistent drug formulation or administration. The solubility and stability of DMXAA in a given vehicle can impact its bioavailability.
-
Troubleshooting Steps:
-
Standardize Formulation: Ensure a consistent and validated protocol for preparing the DMXAA solution for each experiment.
-
Verify Administration Technique: Ensure precise and consistent administration of the dose, whether oral or i.p., to minimize variability between animals.
-
Monitor Animal Health: General health status of the animals can influence drug metabolism and response. Ensure all animals are healthy and of a consistent age and weight.
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Issue 3: Unexpected toxicity or adverse effects at previously reported "safe" doses.
-
Possible Cause: Differences in animal strain, age, or health status. The maximum tolerated dose (MTD) can vary between different strains of mice.
-
Troubleshooting Steps:
-
Perform a Dose-Escalation Study: Always determine the MTD in your specific animal model and strain before proceeding with large-scale efficacy studies.
-
Monitor for Clinical Signs of Toxicity: Closely observe animals for any signs of distress, weight loss, or behavioral changes.
-
Review Vehicle Effects: Ensure that the vehicle used to dissolve DMXAA is non-toxic at the administered volume.
-
Quantitative Data Summary
Table 1: DMXAA Dosage and Efficacy in Mice (Colon 38 Tumors)
| Administration Route | Maximum Tolerated Dose (mg/kg) | Anti-tumor Activity | Reference |
| Oral | 32.5 | Low (4-day growth delay, no cures) | [3] |
| Intraperitoneal (i.p.) | 27.5 | High (19-day growth delay, 40% cures) | [3] |
Table 2: Human Phase I Clinical Trial Data for DMXAA
| Parameter | Value | Reference |
| Dose Range Studied | 6 - 4900 mg/m² | [5][6] |
| Maximum Tolerated Dose (MTD) | 3700 mg/m² | [5][6] |
| Dose-Limiting Toxicities | Urinary incontinence, visual disturbance, anxiety | [5][6] |
| Recommended Phase II Dose | 1000 - 2000 mg/m² | [4] |
Experimental Protocols
Protocol 1: In Vivo Anti-tumor Efficacy Study in Mice
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Animal Model: C57Bl/6 mice bearing subcutaneously implanted Colon 38 tumors.
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Drug Preparation: Prepare DMXAA solution in a suitable vehicle (e.g., 5% sodium bicarbonate).
-
Dosing:
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Efficacy Endpoint: Monitor tumor growth delay and the number of tumor-free survivors.
-
Biomarker Analysis (Optional): Collect blood samples at specified time points (e.g., 4 hours post-administration) to measure plasma concentrations of DMXAA and 5-HIAA via HPLC.[3] Collect serum and tumor tissue to measure TNF concentrations by ELISA.[3]
Visual Diagrams
Caption: Simplified signaling pathway of DMXAA's anti-tumor activity.
Caption: General experimental workflow for in vivo DMXAA studies.
References
- 1. 5,6-dimethylxanthenone-4-acetic acid (DMXAA): a new biological response modifier for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical in vitro and in vivo activity of 5,6-dimethylxanthenone-4-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral activity and pharmacokinetics of 5,6-dimethylxanthenone-4-acetic acid (DMXAA) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetic-pharmacodynamic model of the vascular-disrupting agent 5,6-dimethylxanthenone-4-acetic acid in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a novel antivascular agent: phase I clinical and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5,6-Dimethylxanthenone-4-acetic acid (DMXAA), a novel antivascular agent: phase I clinical and pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
addressing batch-to-batch variability of synthetic 5,6-Desmethylenedioxy-5-methoxyaglalactone
Technical Support Center: 5,6-Desmethylenedioxy-5-methoxyaglalactone
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant batch-to-batch variability in the biological activity of our synthetic this compound. What are the likely causes?
A1: Batch-to-batch inconsistency is a frequent challenge with newly synthesized compounds.[1][2][3][4] The primary cause often lies in the synthesis and purification processes.[1] Minor deviations in reaction conditions can result in different impurity profiles, and the presence of residual solvents or starting materials can interfere with biological assays.[1][5][6]
Troubleshooting Steps:
-
Comprehensive Analytical Characterization: Each new batch should undergo rigorous analytical testing to confirm its identity, purity, and concentration.[1][7]
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Standardized Protocols: Ensure that the synthesis and purification protocols are standardized and followed precisely for every batch.[1]
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Impurity Identification: Attempt to identify and quantify major impurities.[1] This can help determine if a specific impurity is responsible for the observed variability in biological activity.[5][6][8]
Q2: The potency (e.g., IC50) of this compound appears to fluctuate between experiments, even with the same batch. What factors should we investigate?
A2: The apparent bioactivity of a compound can be highly sensitive to experimental parameters.[1] Several factors related to the compound's physicochemical properties and the assay conditions can influence its potency.
Troubleshooting Steps:
-
Solubility Issues: Poor solubility is a common reason for inconsistent results.[1] Confirm that the compound is fully dissolved in the assay buffer at all tested concentrations. It is advisable to determine the compound's solubility in your specific assay medium.
-
Stock Solution Stability: Assess the stability of your compound in the solvent used for stock solutions. Degradation over time can lead to a decrease in potency. Prepare fresh stock solutions for critical experiments.
-
Assay Conditions: Minor variations in assay conditions (e.g., incubation time, temperature, cell density) can impact the results. Ensure these parameters are tightly controlled.
Q3: How can we establish a reliable quality control (QC) protocol for incoming batches of this compound?
A3: A robust QC protocol is essential for ensuring the consistency and reliability of your experimental results.[9]
Recommended QC Workflow:
-
Visual Inspection: Check for any physical inconsistencies in the compound, such as color or texture.
-
Identity Confirmation: Use techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure of the compound in each batch.[1][7]
-
Purity Assessment: Employ High-Performance Liquid Chromatography (HPLC) to determine the purity of the compound and identify any impurities.[1][7][10]
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Quantification: Accurately determine the concentration of your stock solutions using a calibrated analytical method.
-
Biological Activity Confirmation: Test each new batch in a standardized biological assay to ensure its activity is within an acceptable range compared to a reference batch.
Data Presentation: Batch-to-Batch Comparison
The following table provides an example of how to summarize quantitative data for different batches of this compound.
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Purity (by HPLC) | 98.5% | 95.2% | 99.1% | > 98% |
| Major Impurity 1 | 0.8% | 3.1% | 0.5% | < 1.0% |
| Major Impurity 2 | 0.5% | 1.2% | 0.3% | < 0.5% |
| Residual Solvent | < 0.1% | 0.3% | < 0.1% | < 0.2% |
| IC50 (in vitro assay) | 1.2 µM | 5.8 µM | 1.1 µM | 0.8 - 1.5 µM |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to 10 µg/mL with a 50:50 mixture of Mobile Phase A and B.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
-
Data Analysis:
-
Integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC Conditions: Use the same LC method as described in Protocol 1.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
-
Data Analysis:
-
Confirm the presence of the expected molecular ion ([M+H]+) for this compound.
-
Analyze the fragmentation pattern to further confirm the structure.
-
Protocol 3: In Vitro Cell Viability Assay (Example)
-
Cell Seeding:
-
Seed a human cancer cell line (e.g., HeLa) in a 96-well plate at a density of 5,000 cells per well.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Add the compound dilutions to the cells and incubate for 48 hours.
-
-
Viability Assessment:
-
Add a viability reagent (e.g., CellTiter-Glo®) to each well.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental data.
Caption: Experimental workflow for quality control of a new compound batch.
Caption: Hypothetical signaling pathway showing potential for an active impurity to cause off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Performance of Multiple-Batch Approaches to Pharmacokinetic Bioequivalence Testing for Orally Inhaled Drug Products with Batch-to-Batch Variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. zaether.com [zaether.com]
- 5. The Impact of Impurities in Lab Chemicals [postapplescientific.com]
- 6. veeprho.com [veeprho.com]
- 7. jocpr.com [jocpr.com]
- 8. mdpi.com [mdpi.com]
- 9. reagent.co.uk [reagent.co.uk]
- 10. [PDF] Purity Assessment of Aryltetralin Lactone Lignans by Quantitative 1H Nuclear Magnetic Resonance | Semantic Scholar [semanticscholar.org]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of the rocaglamide derivative, 5,6-Desmethylenedioxy-5-methoxyaglalactone, with that of various flavones. While specific quantitative data for this compound is limited in publicly available literature, this document contrasts the known mechanisms of the broader rocaglamide class with the well-documented bioactivities of flavones, supported by experimental data. This comparison aims to highlight the therapeutic potential and distinct molecular targets of these two classes of natural compounds.
I. Overview of Bioactivity
Rocaglamides, including this compound, are a class of complex cyclopentabenzofurans isolated from plants of the Aglaia genus. They are recognized for their potent anticancer, anti-inflammatory, and antiviral properties. Their primary mechanism of action involves the inhibition of protein synthesis and the Raf-MEK-ERK signaling pathway.
Flavones are a major subclass of flavonoids, ubiquitously found in fruits, vegetables, and medicinal herbs. They exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Their mechanisms are multifaceted, often involving the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/AKT.
II. Comparative Quantitative Data
A direct quantitative comparison of the bioactivity of this compound with flavones is challenging due to the limited availability of specific IC50 values for this particular rocaglamide derivative in the public domain. However, extensive data exists for the cytotoxic and anti-inflammatory activities of various flavones. The following tables summarize representative IC50 values for several flavones against different cancer cell lines and in anti-inflammatory assays. This data serves as a benchmark for the potential potency of flavones and highlights the need for further quantitative studies on specific rocaglamide derivatives.
Table 1: Cytotoxicity of Selected Flavones against Various Cancer Cell Lines
| Flavone | Cancer Cell Line | Assay | IC50 (µM) |
| Apigenin | SCC-25 (Oral Squamous Carcinoma) | MTT Assay (48h) | 43.3 ± 2.0 |
| HCT116 (Colon) | MTT Assay | 25 | |
| HT-29 (Colon) | MTT Assay | >50 | |
| Luteolin | SCC-25 (Oral Squamous Carcinoma) | MTT Assay (48h) | 35.7 ± 1.5 |
| HCT116 (Colon) | MTT Assay | 30 | |
| Xanthohumol | HCT116 (Colon) | MTT Assay | 12.2 |
| HT-29 (Colon) | MTT Assay | 19.8 | |
| T84 (Colon) | MTT Assay | 16.5 | |
| MV-4-11 (Leukemia) | MTT Assay | 8.07 ± 0.52 | |
| Aurone Derivative of Xanthohumol | MV-4-11 (Leukemia) | MTT Assay | 7.45 ± 0.87 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell line, assay duration, and reagent concentrations.
Table 2: Anti-inflammatory Activity of Selected Flavones
| Flavone | Assay | Cell Line | Inhibitory Effect | IC50 |
| Apigenin | Nitric Oxide (NO) Production | RAW 264.7 | Inhibition of LPS-induced NO | ~15 µM |
| Luteolin | Nitric Oxide (NO) Production | RAW 264.7 | Inhibition of LPS-induced NO | ~10 µM |
| Quercetin | 15-Lipoxygenase (15-LOX) Inhibition | In vitro | Enzyme Inhibition | - |
| Quercitrin | α-Glucosidase Inhibition | In vitro | Enzyme Inhibition | 7.6 µg/mL |
| 3,5,6,7,3',4'-hexamethoxyflavone | Pro-inflammatory Cytokine Production | RAW 264.7 | Inhibition of LPS-induced TNF-α, IL-6, IL-1β | - |
III. Signaling Pathways and Mechanisms of Action
The distinct bioactivities of rocaglamides and flavones stem from their differential modulation of key intracellular signaling pathways.
A. Rocaglamides: Targeting Protein Synthesis and the Raf-MEK-ERK Pathway
The primary anticancer mechanism of rocaglamides involves the inhibition of translation initiation. They bind to the eukaryotic initiation factor 4A (eIF4A), an RNA helicase, and clamp it onto specific mRNA transcripts, thereby stalling protein synthesis. Additionally, rocaglamides are known to inhibit the Raf-MEK-ERK (MAPK) signaling pathway by targeting prohibitins (PHB1 and PHB2), which are scaffold proteins involved in the activation of Raf kinase. This dual mechanism leads to cell cycle arrest and apoptosis in cancer cells.
In-Depth Analysis of Rocaglamide Derivatives as Potential Anti-Inflammatory Agents: A Review of Preclinical Evidence
While research on the specific anti-inflammatory effects of 5,6-Desmethylenedioxy-5-methoxyaglalactone in animal models is not currently available in the public domain, this guide provides a comprehensive overview of the anti-inflammatory properties of a closely related class of natural products, the rocaglamide derivatives. This information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds.
Rocaglamides, a class of complex 1H-cyclopenta[b]benzofurans isolated from plants of the Aglaia species, have demonstrated significant anti-inflammatory and immunosuppressive activities in various preclinical studies.[1][2][3] These compounds are noted for their potent inhibition of key inflammatory pathways at nanomolar concentrations, suggesting their potential as lead structures for the development of novel anti-inflammatory drugs.[4]
Comparative Efficacy and Mechanism of Action
Direct comparative studies of rocaglamide derivatives against traditional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) in animal models are limited in the available literature. However, the mechanism of action for rocaglamides appears to be distinct from that of NSAIDs, which primarily target cyclooxygenase (COX) enzymes.[5] Rocaglamides exert their anti-inflammatory effects through the modulation of critical signaling pathways, particularly the nuclear factor-kappa B (NF-κB) and nuclear factor of activated T-cells (NF-AT) pathways.[1][4]
Table 1: Overview of Anti-Inflammatory Activity of Rocaglamide Derivatives (In Vitro Data)
| Compound Class | Target | Key Effects | IC50 Values | Reference |
| Rocaglamides | NF-κB | Inhibition of TNF-α and PMA-induced NF-κB activation in Jurkat T cells. | Nanomolar range | [4] |
| Rocaglamides | NF-AT | Suppression of IFN-γ, TNF-α, IL-2, and IL-4 production in peripheral blood T cells. | Nanomolar range | [1][6] |
Signaling Pathways Involved in Anti-Inflammatory Effects
Rocaglamide derivatives have been shown to potently inhibit the activation of NF-κB, a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4][7] The suppression of NF-κB activation by rocaglamides is associated with the inhibition of IκBα degradation and IκB kinase activation.[4]
Furthermore, rocaglamides have been identified as potent inhibitors of the NF-AT signaling pathway in T-cells.[1] This inhibition of NF-AT activation is mediated by the strong activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinases (MAPKs).[1] By targeting these pathways, rocaglamides can effectively suppress the production of a range of inflammatory cytokines.
Experimental Protocols for In Vivo Assessment
A standard and well-characterized model for evaluating the acute anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema model in rodents.[8][9][10] This model is useful for the rapid screening of compounds that can inhibit the mediators of acute inflammation.
Experimental Workflow: Carrageenan-Induced Paw Edema Model
Detailed Methodology: Carrageenan-Induced Paw Edema
-
Animals: Male Wistar rats (150-200 g) are typically used. The animals are acclimatized to the laboratory conditions for at least one week before the experiment.[11]
-
Grouping and Dosing: Animals are randomly divided into several groups (n=6-8 per group):
-
Control Group: Receives only the vehicle (e.g., saline or 0.5% carboxymethyl cellulose).
-
Carrageenan Control Group: Receives the vehicle and carrageenan injection.
-
Test Groups: Receive different doses of the test compound (e.g., a rocaglamide derivative) administered orally or intraperitoneally.
-
Standard Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).
-
-
Induction of Edema: One hour after the administration of the test compound or standard drug, 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[9][11]
-
Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[12]
-
Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the baseline paw volume. The percentage inhibition of edema is calculated for the treated groups relative to the carrageenan control group using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Conclusion
While data on this compound is not available, the broader class of rocaglamide derivatives presents a promising area for the discovery of novel anti-inflammatory agents. Their unique mechanism of action, targeting key transcription factors like NF-κB and NF-AT, distinguishes them from conventional NSAIDs and warrants further investigation. Future in vivo studies directly comparing the efficacy and safety of rocaglamide derivatives with established anti-inflammatory drugs are essential to fully elucidate their therapeutic potential.
References
- 1. Rocaglamide derivatives are immunosuppressive phytochemicals that target NF-AT activity in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rocaglamide derivatives are potent inhibitors of NF-kappa B activation in T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. inotiv.com [inotiv.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of In Vitro and In Vivo Data for 5,6-Desmethylenedioxy-5-methoxyaglalactone and Related Rocaglamide Derivatives
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 5,6-Desmethylenedioxy-5-methoxyaglalactone and other prominent members of the rocaglamide family of natural products. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds, particularly in the areas of anti-inflammatory, neuroprotective, and cytotoxic activities. This document summarizes available quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and workflows.
Data Presentation: Comparative Analysis of Rocaglamide Derivatives
While specific quantitative in vitro and in vivo data for this compound are not extensively available in publicly accessible literature, the broader class of rocaglamides, to which it belongs, has been the subject of numerous studies. The following tables present a comparative summary of the biological activities of well-characterized rocaglamide derivatives, which can serve as a benchmark for the evaluation of this compound.
Table 1: In Vitro Cytotoxicity of Rocaglamide Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cell Line | Assay | IC50 (nM) | Reference |
| Rocaglamide A | RPMI-7951 (Melanoma) | MTT Assay | 2 | [1] |
| Rocaglamide A | KB (HeLa derivative) | MTT Assay | 6 | [1] |
| Rocaglamide A | MDA-MB-231 (Breast) | MTT Assay | ~50 (at 24h) | [2] |
| Didesmethyl-rocaglamide | MONO-MAC-6 (Leukemia) | MTT Assay | 4 | |
| Didesmethyl-rocaglamide | MEL-JUSO (Melanoma) | MTT Assay | 13 |
Table 2: In Vitro Anti-Inflammatory and Neuroprotective Activity of Rocaglamide Derivatives
| Compound/Derivative | Biological Activity | Cell Line/Model | Key Finding | Reference |
| Rocaglamide A | Anti-inflammatory | Jurkat T cells | Potent inhibitor of NF-κB activation | [3][4] |
| Rocaglamide A | Anti-inflammatory | C2C12 cells | Inhibited TNF-α induced NF-κB activation | [5][6] |
| Rocaglamide Derivatives | Neuroprotective | In vitro and in vivo models | Exhibit neuroprotective effects | |
| Silvestrol | Neuroprotective | In vivo models | Shows neuroprotective potential |
Table 3: In Vivo Anti-Inflammatory and Neuroprotective Models for Rocaglamide Derivatives
| Model | Application | Key Parameters Measured |
| Carrageenan-Induced Paw Edema | Anti-inflammatory | Paw volume, cytokine levels |
| 6-Hydroxydopamine (6-OHDA) Model | Neuroprotection (Parkinson's Disease) | Behavioral tests, dopamine levels |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
In Vitro Assays
1. MTT Assay for Cytotoxicity
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.[7]
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7]
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
2. Griess Assay for Nitrite (NO) Determination (Anti-inflammatory)
-
Principle: This assay quantifies nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), a key inflammatory mediator. The Griess reagent converts nitrite into a purple azo compound, and the absorbance of this solution can be measured to determine the nitrite concentration.[8]
-
Protocol:
-
Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate and incubate until they reach 80-90% confluency.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (part of the Griess Reagent System) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (the other part of the Griess Reagent System) and incubate for another 5-10 minutes at room temperature, protected from light.[9]
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
3. Western Blot for NF-κB Activation
-
Principle: Western blotting is used to detect specific proteins in a sample. To assess NF-κB activation, the levels of key proteins in its signaling pathway are measured, such as the phosphorylated form of p65 (a subunit of NF-κB) and the degradation of its inhibitor, IκBα. An increase in phosphorylated p65 and a decrease in IκBα indicate pathway activation.[10]
-
Protocol:
-
Treat cells with the test compound and/or an inflammatory stimulus.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-p65 or anti-IκBα).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Add a chemiluminescent substrate that reacts with the enzyme to produce light.
-
Detect the light signal using an imaging system to visualize the protein bands. The intensity of the bands corresponds to the amount of protein.
-
In Vivo Models
1. Carrageenan-Induced Paw Edema in Rodents (Anti-inflammatory)
-
Principle: This is a widely used and reproducible model of acute inflammation. Subplantar injection of carrageenan, a seaweed extract, into the paw of a rodent induces a localized inflammatory response characterized by swelling (edema). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.[11][12][13]
-
Protocol:
-
Administer the test compound or vehicle to groups of rodents (rats or mice) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[13]
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.
-
2. 6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease in Rodents (Neuroprotection)
-
Principle: This model is used to study the neurodegenerative aspects of Parkinson's disease. 6-OHDA is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the neuronal loss seen in Parkinson's disease. The ability of a test compound to protect against this neuronal damage and the resulting behavioral deficits indicates its neuroprotective potential.[14][15][16]
-
Protocol:
-
Pre-treat animals with a norepinephrine reuptake inhibitor (e.g., desipramine) to protect noradrenergic neurons from the toxin.
-
Stereotactically inject 6-OHDA into a specific brain region, such as the medial forebrain bundle or the striatum. Unilateral injections are common to allow for the use of the contralateral side as a control.[14][17]
-
Administer the test compound before and/or after the 6-OHDA lesion.
-
Assess motor function using behavioral tests such as the apomorphine-induced rotation test, cylinder test, or rotarod test.
-
At the end of the study, sacrifice the animals and perform histological or neurochemical analysis of the brain tissue to quantify the extent of dopaminerigic neuron loss (e.g., by tyrosine hydroxylase immunohistochemistry).
-
Mandatory Visualization
Signaling Pathway
References
- 1. Hierarchical Virtual Screening Based on Rocaglamide Derivatives to Discover New Potential Anti-Skin Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rocaglamide derivatives are potent inhibitors of NF-kappa B activation in T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Rocaglamide-A Potentiates Osteoblast Differentiation by Inhibiting NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rocaglamide-A Potentiates Osteoblast Differentiation by Inhibiting NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Griess Reagent System Protocol [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. inotiv.com [inotiv.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A 6-hydroxydopamine in vivo model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 6-OHDA mouse model of Parkinson's disease [protocols.io]
- 16. In vivo model of Parkinson's disease - 6-OHDA induced hemiparkinson lesion - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 17. A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson’s Disease for the Study of Non-Motor Symptoms [mdpi.com]
In-depth Bioactivity Analysis of 5,6-Desmethylenedioxy-5-methoxyaglalactone Awaits Further Research
A comprehensive review of publicly available scientific literature reveals a significant lack of independent, replicable bioactivity studies for the compound 5,6-desmethylenedioxy-5-methoxyaglalactone. This scarcity of data prevents the creation of a detailed comparison guide with supporting experimental evidence at this time.
While initial database entries suggest potential anti-inflammatory, antimicrobial, neuroprotective, and anti-cancer properties for this compound, dedicated research articles detailing these effects and replicating initial findings are not currently available. The existing information is largely confined to preliminary, unpublished reports, likely from compound screening libraries, without the rigorous, peer-reviewed experimental data necessary for objective comparison and analysis.
The initial stages of drug discovery and development rely heavily on the independent verification of a compound's biological activity. This process typically involves multiple research groups replicating and expanding upon initial findings to confirm the compound's effects and elucidate its mechanism of action. In the case of this compound, the scientific community has yet to publish such follow-up studies.
Consequently, key information required for a comprehensive bioactivity guide, such as quantitative data from standardized assays, detailed experimental protocols, and an understanding of the underlying signaling pathways, remains unavailable. Without this foundational research, it is not possible to construct the data tables, methodological summaries, and pathway diagrams essential for a scientifically robust comparison guide.
Researchers, scientists, and drug development professionals interested in the potential of this compound are encouraged to initiate and publish primary research to establish a foundation of evidence for its purported bioactivities. Future work should focus on systematic in vitro and in vivo studies to characterize its biological effects and determine its potential as a therapeutic agent. As new, peer-reviewed data becomes available, a comprehensive comparison guide can be developed.
Head-to-Head Comparison of Synthetic Routes to 5,6-Desmethylenedioxy-5-methoxyaglalactone
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Competing Synthetic Strategies
The synthesis of complex natural products and their derivatives is a cornerstone of drug discovery and development. 5,6-Desmethylenedioxy-5-methoxyaglalactone, a derivative of the potent anticancer rocaglate family, presents a significant synthetic challenge. This guide provides a head-to-head comparison of two plausible synthetic routes to this target molecule, offering detailed experimental protocols and quantitative data to inform strategic decisions in medicinal chemistry and process development.
The core of the aglalactone skeleton is a cyclopenta[b]benzofuran system. A well-established and powerful method for constructing this core is the biomimetic [3+2] photocycloaddition between a 3-hydroxyflavone and a cinnamate derivative. The two synthetic routes compared herein both leverage this key reaction but diverge in their strategy for installing the target's specific functional groups: the cleavage of a methylenedioxy ring and the introduction of a methoxy group.
Route 1: Late-Stage Functionalization
This approach focuses on constructing the core aglalactone framework from readily available starting materials and then performing the necessary functional group interconversions at a later stage. This strategy offers the flexibility to synthesize a variety of analogs from a common intermediate.
Overall Strategy:
dot digraph "Route 1" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption="Late-Stage Functionalization Pathway"
Experimental Protocols:
Step 1: Synthesis of the Methylenedioxy Aglalactone Intermediate
-
[3+2] Photocycloaddition: A solution of a 3-hydroxyflavone bearing a methylenedioxy group on the B-ring and methyl cinnamate in a suitable solvent (e.g., benzene or acetonitrile) is irradiated with a high-pressure mercury lamp (typically >300 nm) at room temperature for 24-48 hours. The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials.
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Ketol Rearrangement and Reduction: The crude photoadduct is dissolved in a mixture of tetrahydrofuran (THF) and methanol. Sodium borohydride (NaBH4) is added portion-wise at 0°C. The reaction is stirred for 1-2 hours until the rearrangement and reduction are complete (monitored by TLC).
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH4Cl). The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and concentrated. The crude product is purified by column chromatography on silica gel to yield the methylenedioxy aglalactone intermediate.
Step 2: Cleavage of the Methylenedioxy Group
-
Reaction Setup: The methylenedioxy aglalactone intermediate is dissolved in anhydrous dichloromethane (DCM) under an inert atmosphere (argon or nitrogen) and cooled to -78°C.
-
Reagent Addition: A solution of boron tribromide (BBr3) in DCM (1.0 M) is added dropwise to the cooled solution.
-
Reaction: The reaction mixture is stirred at -78°C for 2-4 hours. The progress of the reaction is monitored by TLC.
-
Quenching and Workup: The reaction is carefully quenched by the slow addition of methanol, followed by water. The mixture is allowed to warm to room temperature and then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated.
-
Purification: The crude catechol intermediate is purified by column chromatography.
Step 3: Selective Monomethylation
-
Reaction Setup: The catechol intermediate is dissolved in a polar aprotic solvent such as acetone or dimethylformamide (DMF). Anhydrous potassium carbonate (K2CO3) is added as a base.
-
Reagent Addition: A methylating agent, such as dimethyl sulfate ((CH3)2SO4) or methyl iodide (CH3I), is added dropwise at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature or slightly elevated temperature (40-50°C) for 12-24 hours. The reaction is monitored by TLC for the formation of the desired monomethylated product.
-
Workup and Purification: The reaction mixture is filtered to remove the inorganic base. The solvent is evaporated, and the residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over Na2SO4 and concentrated. The final product, this compound, is purified by column chromatography or recrystallization.
Route 2: Early-Stage Functionalization (Convergent Synthesis)
This route involves the synthesis of a 3-hydroxyflavone precursor that already contains the desired methoxy and hydroxyl functionalities. This convergent approach can be more efficient if the synthesis of the advanced flavone intermediate is high-yielding.
Overall Strategy:
dot digraph "Route 2" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption="Convergent Synthesis Pathway"
Experimental Protocols:
Step 1: Synthesis of the Advanced 3-Hydroxyflavone Precursor
-
Chalcone Synthesis: An appropriately substituted acetophenone (e.g., a derivative of 2'-hydroxy-4',5'-dihydroxyacetophenone with one hydroxyl group protected) is condensed with a vanillin derivative (containing the precursor to the C5-methoxy group) via an aldol condensation in the presence of a base like potassium hydroxide (KOH) in ethanol.
-
Oxidative Cyclization: The resulting chalcone is subjected to oxidative cyclization to form the flavone ring. A common method is the Algar-Flynn-Oyamada (AFO) reaction, using hydrogen peroxide in an alkaline medium.
-
Hydroxylation at C3: The resulting flavone is hydroxylated at the 3-position. This can be achieved through various methods, such as epoxidation of the double bond followed by ring-opening, or through direct oxidation.
-
Deprotection: Any protecting groups on the flavone are removed to yield the advanced 3-hydroxyflavone precursor.
Step 2: Synthesis of this compound
-
[3+2] Photocycloaddition: The advanced 3-hydroxyflavone precursor and methyl cinnamate are irradiated under the same conditions as in Route 1.
-
Ketol Rearrangement and Reduction: The resulting photoadduct is treated with sodium borohydride in THF/methanol as described in Route 1.
-
Workup and Purification: The reaction is worked up and the final product is purified by column chromatography as in Route 1.
Head-to-Head Comparison
| Feature | Route 1: Late-Stage Functionalization | Route 2: Convergent Synthesis |
| Overall Strategy | Linear, with functional group manipulation on the core structure. | Convergent, with key functionalities installed in an early intermediate. |
| Flexibility | High. The common methylenedioxy aglalactone intermediate can be used to synthesize a variety of analogs by varying the late-stage reactions. | Lower. A new advanced 3-hydroxyflavone precursor must be synthesized for each new analog. |
| Efficiency | Potentially lower overall yield due to the multi-step sequence on the complex core. | Potentially higher overall yield if the synthesis of the advanced precursor is efficient. |
| Challenges | Selective cleavage of the methylenedioxy group without affecting other sensitive functionalities. Selective monomethylation of the resulting catechol can be difficult and may lead to a mixture of products. | The synthesis of the advanced 3-hydroxyflavone precursor can be lengthy and challenging, requiring careful use of protecting groups. |
| Starting Materials | More readily available and simpler starting materials for the photocycloaddition. | Requires the synthesis of a more complex and potentially less stable 3-hydroxyflavone. |
| Purification | May involve more challenging separations of structurally similar intermediates and products in the later stages. | Purification of the final product may be more straightforward as the key functionalities are already in place. |
Conclusion
The choice between these two synthetic routes will depend on the specific goals of the research program.
-
For the rapid generation of a library of analogs for structure-activity relationship (SAR) studies, Route 1 (Late-Stage Functionalization) offers greater flexibility and is likely the preferred approach. The ability to diversify from a common intermediate is a significant advantage in medicinal chemistry campaigns.
-
For the large-scale synthesis of the specific target molecule , Route 2 (Convergent Synthesis) may prove to be more efficient in terms of overall yield, provided that the synthesis of the advanced 3-hydroxyflavone precursor can be optimized and scaled up effectively.
Both routes are viable and rely on established chemical transformations. The selection of the optimal route will require careful consideration of the available resources, the desired scale of the synthesis, and the long-term objectives of the project. Further optimization of reaction conditions for each step will be crucial for maximizing yields and ensuring the purity of the final compound.
Assessing the Specificity of 5,6-Desmethylenedioxy-5-methoxyaglalactone's Biological Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 26, 2025
Introduction
5,6-Desmethylenedioxy-5-methoxyaglalactone is a natural product belonging to the aglalactone class of compounds. While research has indicated its potential anti-inflammatory, antimicrobial, and neuroprotective properties, a detailed understanding of its specific biological targets remains under investigation. This guide provides a framework for assessing the target specificity of this compound by comparing its activity against a panel of putative targets. Due to the limited publicly available data on this specific molecule, this guide presents a proposed workflow, including detailed experimental protocols and data presentation formats, to enable researchers to systematically evaluate its biological activity. The selection of potential targets and comparator compounds is based on the known activities of structurally related natural products, such as other aglalactones, rohitukine, and resorcylic acid lactones, which have been reported to exhibit kinase inhibitory and anti-inflammatory effects.
Comparator Compounds
To effectively assess the specificity of this compound, a selection of comparator compounds with known mechanisms of action is essential. The following compounds are recommended for parallel screening:
-
Rohitukine: A chromone alkaloid with structural similarities to aglalactones, known to be a precursor for several semi-synthetic cyclin-dependent kinase (CDK) inhibitors.
-
Flavopiridol: A semi-synthetic derivative of rohitukine and a potent inhibitor of multiple CDKs.
-
Aigialomycin D: A resorcylic acid lactone known to inhibit CDKs.[1][2]
-
Celecoxib: A selective COX-2 inhibitor, to assess activity on the cyclooxygenase pathway.
-
Parthenolide: A sesquiterpene lactone known to inhibit the NF-κB signaling pathway.
Proposed Biological Targets for Specificity Profiling
Based on the activities of related compounds, the following protein targets are proposed for initial screening to determine the specificity of this compound:
-
Protein Kinases:
-
Cyclin-Dependent Kinase 2 (CDK2)/Cyclin A
-
Cyclin-Dependent Kinase 9 (CDK9)/Cyclin T1
-
Mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2)
-
Glycogen Synthase Kinase 3β (GSK3β)
-
-
Inflammatory Pathway Proteins:
-
Cyclooxygenase-2 (COX-2)
-
Nuclear Factor-kappa B (NF-κB) pathway (assessed via IκBα phosphorylation or a reporter assay)
-
Data Presentation: Comparative Activity Tables
All quantitative data from the following experimental protocols should be summarized in the tables below for clear comparison.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | CDK2/Cyclin A IC50 (µM) | CDK9/Cyclin T1 IC50 (µM) | MAPKAPK2 IC50 (µM) | GSK3β IC50 (µM) |
| This compound | ||||
| Rohitukine | ||||
| Flavopiridol | ||||
| Aigialomycin D |
Table 2: In Vitro Anti-Inflammatory Activity
| Compound | COX-2 Inhibition IC50 (µM) | NF-κB Inhibition IC50 (µM) |
| This compound | ||
| Celecoxib | ||
| Parthenolide |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Protein Kinase Inhibition Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of test compounds against selected protein kinases using a radiometric assay format.
Materials:
-
Purified recombinant human kinases (CDK2/Cyclin A, CDK9/Cyclin T1, MAPKAPK2, GSK3β)
-
Kinase-specific peptide substrates
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP
-
Unlabeled ATP
-
Test compounds dissolved in DMSO
-
Phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing the kinase, its specific peptide substrate, and kinase assay buffer.
-
Add the test compound at various concentrations (typically a serial dilution from 100 µM to 1 nM) to the reaction mixture. Include a DMSO-only control.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
COX-2 Inhibition Assay (Fluorometric)
This protocol outlines a method to screen for inhibitors of human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
COX assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX probe (e.g., ADHP)
-
COX cofactor (e.g., hematin)
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
Celecoxib (positive control)
-
96-well white opaque microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mix containing COX assay buffer, COX probe, and COX cofactor.
-
In a 96-well plate, add the test compound at various concentrations. Include wells for a no-inhibitor control (DMSO) and a positive control (Celecoxib).
-
Add the human recombinant COX-2 enzyme to all wells except the blank.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Determine the percentage of COX-2 inhibition for each compound concentration relative to the no-inhibitor control.
-
Calculate the IC50 value from the dose-response curve.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This protocol describes a cell-based assay to measure the inhibition of NF-κB transcriptional activity.
Materials:
-
HEK293 cells stably transfected with an NF-κB luciferase reporter construct.
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Tumor Necrosis Factor-α (TNF-α).
-
Test compounds dissolved in DMSO.
-
Parthenolide (positive control).
-
Luciferase assay reagent.
-
96-well cell culture plate.
-
Luminometer.
Procedure:
-
Seed the HEK293-NF-κB reporter cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Include a DMSO-only control and a positive control (Parthenolide).
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway and incubate for 6-8 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of NF-κB inhibition for each compound concentration relative to the TNF-α stimulated control.
-
Determine the IC50 value from the dose-response curve.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the potential signaling pathways that may be affected by this compound and related compounds, providing a conceptual framework for the proposed target assessment.
Caption: Putative signaling pathways and targets for assessment.
Experimental Workflow Diagram
The following diagram outlines the proposed experimental workflow for assessing the biological target specificity of this compound.
References
Evaluating the Therapeutic Index of Novel Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel anticancer therapeutics with improved efficacy and reduced toxicity is a cornerstone of oncological research. Natural products and their derivatives represent a promising avenue for drug discovery. This guide provides a comparative framework for evaluating the therapeutic index of a novel investigational compound, 5,6-Desmethylenedioxy-5-methoxyaglalactone, against a standard chemotherapeutic agent. Due to the limited publicly available data on this compound, this guide will utilize a hypothetical data set to illustrate the evaluation process. This approach provides a practical roadmap for researchers engaged in the preclinical assessment of new chemical entities.
The therapeutic index (TI) is a critical parameter in drug development, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that causes toxicity.[1] A higher TI indicates a wider margin of safety.[2] The determination of the TI involves a series of in vitro and in vivo experiments to establish efficacy and toxicity profiles.
Comparative Analysis of Therapeutic Index
The therapeutic index is calculated as the ratio of the toxic dose in 50% of subjects (TD50) to the effective dose in 50% of subjects (ED50).[1] In preclinical animal studies, the lethal dose (LD50) is often used as a surrogate for the TD50.[3] A comprehensive evaluation also includes in vitro cytotoxicity data (IC50) against various cell lines.
Table 1: Hypothetical Preclinical Data for Therapeutic Index Evaluation
| Parameter | This compound (Hypothetical) | Doxorubicin (Standard of Care) |
| In Vitro Efficacy | ||
| IC50 (MCF-7 Breast Cancer Cells) | 8 µM | 0.5 µM |
| IC50 (A549 Lung Cancer Cells) | 12 µM | 1 µM |
| IC50 (Normal Fibroblast Cells) | 150 µM | 5 µM |
| In Vivo Efficacy (Xenograft Model) | ||
| ED50 (Tumor Growth Inhibition) | 20 mg/kg | 5 mg/kg |
| In Vivo Toxicity (Animal Model) | ||
| LD50 | 400 mg/kg | 20 mg/kg |
| Calculated Therapeutic Index | ||
| In Vitro Selectivity Index (MCF-7) | 18.75 | 10 |
| In Vivo Therapeutic Index (LD50/ED50) | 20 | 4 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reliable and reproducible data for therapeutic index determination.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4]
-
Cell Seeding: Cancer and normal cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound and a vehicle control for 48-72 hours.
-
MTT Addition: MTT reagent is added to each well, and the plates are incubated for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the compound concentration.
In Vivo Efficacy Study (Tumor Xenograft Model)
This protocol outlines the evaluation of a compound's antitumor activity in an animal model.[5]
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound is administered at various doses via a specific route (e.g., oral, intravenous).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
ED50 Determination: The effective dose 50 (ED50), the dose required to inhibit tumor growth by 50%, is calculated from the dose-response curve.
In Vivo Acute Toxicity Study (LD50 Determination)
This study determines the lethal dose of a compound in an animal model.[6]
-
Animal Model: Healthy mice or rats are used.
-
Dose Administration: The compound is administered to different groups of animals at a range of doses.
-
Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
LD50 Calculation: The lethal dose 50 (LD50), the dose that causes mortality in 50% of the animals, is calculated using statistical methods such as the Reed-Muench method.[3]
Mandatory Visualizations
Experimental Workflow for Therapeutic Index Determination
References
- 1. Therapeutic index - Wikipedia [en.wikipedia.org]
- 2. uomosul.edu.iq [uomosul.edu.iq]
- 3. LD50 and ED50.pptx [slideshare.net]
- 4. benchchem.com [benchchem.com]
- 5. ijpbs.com [ijpbs.com]
- 6. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 5,6-Desmethylenedioxy-5-methoxyaglalactone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of potent bioactive compounds is a cornerstone of laboratory safety and environmental stewardship. 5,6-Desmethylenedioxy-5-methoxyaglalactone belongs to the rocaglate family of natural products, which are known to be powerful inhibitors of translation initiation.[1][2] Due to this high biological activity, this compound and its derivatives must be handled and disposed of with the utmost care, following stringent protocols for hazardous chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a designated and properly ventilated area, such as a fume hood.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: Use only in a well-ventilated area.
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound.
-
Waste Segregation:
-
Designate a specific, clearly labeled, and sealed container for this compound waste. The container should be compatible with the chemical and its solvent if applicable.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of waste accumulation and the name of the generating researcher or lab.
-
-
Waste Accumulation:
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area within the laboratory.
-
Keep the container closed at all times except when adding waste.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's specific procedures to request a pickup from the EHS department or an authorized waste management contractor.
-
Do not attempt to transport the chemical waste outside of the laboratory. Trained EHS personnel should handle the collection and final disposal.[3]
-
-
Spill and Emergency Procedures:
-
In the event of a spill, evacuate the immediate area and alert your laboratory supervisor and EHS department.
-
For small spills, if trained to do so, use an appropriate absorbent material to contain the spill.
-
Avoid generating dust or aerosols.
-
In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]
-
Quantitative Data for Structurally Similar Compounds
While specific quantitative data for this compound is not available, the following table provides data for a structurally related compound to inform a preliminary hazard assessment.
| Property | Value |
| Molecular Formula | C9 H10 O2 |
| Melting Point/Range | 45 - 49 °C / 113 - 120.2 °F[4] |
| Flash Point | > 110 °C / > 230 °F[4] |
| Incompatible Materials | Bases, Strong oxidizing agents, Acid anhydrides, Acid chlorides[4] |
Experimental Protocols
As no specific experimental protocols for the disposal of this compound are published, the recommended protocol is to adhere to the general guidelines for chemical waste management established by your institution's Environmental Health and Safety department. These internal protocols are designed to comply with federal, state, and local regulations for the safe handling and disposal of chemical waste.
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of a potent bioactive compound like this compound.
References
Personal protective equipment for handling 5,6-Desmethylenedioxy-5-methoxyaglalactone
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5,6-Desmethylenedioxy-5-methoxyaglalactone. It includes detailed personal protective equipment (PPE) recommendations, step-by-step handling procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure risk. The required level of protection depends on the quantity of the substance being handled and the nature of the procedure.
| Activity | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Handling Small Quantities (milligram scale) | Safety glasses with side shields or safety goggles.[1] | Nitrile or latex gloves.[1] | N95 respirator or equivalent.[1] | Laboratory coat.[1] |
| Handling Large Quantities (gram scale or greater) | Chemical safety goggles or a face shield.[1] | Chemical-resistant gloves (e.g., nitrile, double-gloved).[1] | A properly fitted respirator with an organic vapor cartridge.[1] | Chemical-resistant lab coat or apron over a standard lab coat.[1] |
| Emergency (Spill or Exposure) | Chemical safety goggles and a face shield.[1][2] | Heavy-duty, chemical-resistant gloves.[1] | Self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation.[1] | Chemical-resistant suit or coveralls.[1] |
Experimental Protocol: Safe Handling and Disposal
This protocol outlines the step-by-step procedures for the safe handling of this compound from preparation to disposal.
1. Preparation
-
Ensure all work is conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Assemble all necessary equipment and reagents before commencing work.
-
Don the appropriate PPE as specified in the table above.[1]
-
Ensure an eyewash station and safety shower are readily accessible.[3][4]
-
Have a spill kit specifically for chemical spills available and ensure you are trained in its use.[1]
2. Handling
-
When weighing the solid compound, do so within a fume hood to prevent the inhalation of any dust particles.[1]
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
Do not eat, drink, or smoke in the handling area.
3. Post-Handling
-
Thoroughly clean the work area after use.
-
Decontaminate all equipment used during the procedure.
-
Remove PPE in the correct order to prevent self-contamination.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
4. Disposal
-
All waste containing this compound should be treated as hazardous chemical waste.[1]
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled, and sealed waste container.
-
Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5]
Emergency Procedures
In Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[3][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
In Case of a Spill:
-
Evacuate the immediate area.[1]
-
Wear appropriate PPE as outlined for emergency situations.[1]
-
For small spills, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[1]
-
For large spills, contact your institution's environmental health and safety department immediately.[1]
Workflow for Safe Handling and Disposal
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
